molecular formula C10H6ClNO3 B1303006 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 338982-11-9

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1303006
CAS No.: 338982-11-9
M. Wt: 223.61 g/mol
InChI Key: COIATTMFFQMKKS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIATTMFFQMKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376925
Record name 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

338982-11-9
Record name 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid
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Record name 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid
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Record name 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The synthesis is accomplished through a robust three-step process, commencing with the formation of an oxime, followed by a 1,3-dipolar cycloaddition to construct the isoxazole core, and culminating in the hydrolysis of an ester to yield the final carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is presented as a three-step sequence. The initial step involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldehyde oxime. This intermediate is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl propiolate to yield ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate. The final step is the hydrolysis of this ester to the target carboxylic acid.

Overall Synthesis Pathway start 4-Chlorobenzaldehyde oxime 4-Chlorobenzaldehyde Oxime start->oxime Step 1: Oximation ester Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate oxime->ester Step 2: 1,3-Dipolar Cycloaddition acid This compound ester->acid Step 3: Hydrolysis

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

This procedure outlines the formation of the oxime from 4-chlorobenzaldehyde.[1][2]

Reaction Principle: The carbonyl group of 4-chlorobenzaldehyde undergoes a condensation reaction with hydroxylamine, eliminating a molecule of water to form the corresponding oxime.

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water to the flask. Alternatively, pyridine can be used as a base in an ethanol solvent system.[1]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 4-chlorobenzaldehyde oxime, which can be purified by recrystallization.

Step 2: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

This step involves the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction.

Reaction Principle: 4-Chlorobenzaldehyde oxime is first converted in situ to 4-chlorobenzohydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). The subsequent addition of a base, such as triethylamine, generates the 4-chlorobenzonitrile oxide intermediate. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the dipolarophile, ethyl propiolate, to form the 3,5-disubstituted isoxazole ring.

Materials:

  • 4-Chlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 4-chlorobenzaldehyde oxime (1 equivalent) in chloroform or dichloromethane.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution and stir at room temperature to form the hydroximoyl chloride.

  • Cool the reaction mixture in an ice bath and add ethyl propiolate (1.2 equivalents).

  • Slowly add triethylamine (1.5 equivalents) dropwise to the cooled mixture. The triethylamine facilitates the in-situ formation of the nitrile oxide and its subsequent cycloaddition.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Step 3: Synthesis of this compound

This final step involves the conversion of the ethyl ester to the desired carboxylic acid.

Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification.

Materials:

  • Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Quantitative Data Summary

CompoundStepStarting Material(s)Reagent(s)Typical Yield (%)Melting Point (°C)
4-Chlorobenzaldehyde Oxime14-Chlorobenzaldehyde, Hydroxylamine hydrochlorideSodium carbonate or Pyridine85-95108-111
Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate24-Chlorobenzaldehyde Oxime, Ethyl propiolateNCS, Triethylamine60-7592-94
This compound3Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylateLiOH or NaOH, HCl>90210-212

Signaling Pathways and Experimental Workflows

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition. The mechanism involves the in-situ formation of a nitrile oxide which then reacts with an alkyne in a concerted [3+2] cycloaddition to form the isoxazole ring.

1,3-Dipolar Cycloaddition Mechanism cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition oxime 4-Chlorobenzaldehyde Oxime hydroximoyl_chloride 4-Chlorobenzohydroximoyl Chloride oxime->hydroximoyl_chloride + NCS nitrile_oxide 4-Chlorobenzonitrile Oxide hydroximoyl_chloride->nitrile_oxide + Et3N - Et3N.HCl transition_state [3+2] Transition State nitrile_oxide->transition_state propiolate Ethyl Propiolate propiolate->transition_state isoxazole_ester Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate transition_state->isoxazole_ester Experimental Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Hydrolysis s1_start Mix 4-Chlorobenzaldehyde, NH2OH.HCl, and Base in Ethanol s1_react Stir at Room Temperature s1_start->s1_react s1_workup Evaporate Ethanol, Extract with Ethyl Acetate s1_react->s1_workup s1_purify Dry and Concentrate to obtain 4-Chlorobenzaldehyde Oxime s1_workup->s1_purify s2_start Dissolve Oxime and NCS in Chloroform s1_purify->s2_start s2_add Add Ethyl Propiolate and Triethylamine s2_start->s2_add s2_react Stir and React s2_add->s2_react s2_workup Aqueous Wash s2_react->s2_workup s2_purify Column Chromatography to obtain Ethyl Isoxazole-5-carboxylate s2_workup->s2_purify s3_start Dissolve Ester in THF/Water with LiOH s2_purify->s3_start s3_react Stir at Room Temperature s3_start->s3_react s3_acidify Remove THF, Acidify with HCl s3_react->s3_acidify s3_isolate Filter and Dry to obtain Final Carboxylic Acid s3_acidify->s3_isolate

References

Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 4-chlorobenzaldehyde. The synthesis proceeds through a three-step sequence involving the formation of an aldoxime, a subsequent 1,3-dipolar cycloaddition to construct the isoxazole core, and a final hydrolysis to yield the target carboxylic acid.

Overall Synthetic Scheme

The synthesis is initiated by the conversion of 4-chlorobenzaldehyde to its corresponding oxime. This intermediate then undergoes a [3+2] cycloaddition reaction with ethyl propiolate to form the ethyl ester of the target molecule. The final step is the hydrolysis of this ester to afford this compound.

A 4-Chlorobenzaldehyde B 4-Chlorobenzaldehyde Oxime A->B Step 1: Oximation (NH2OH·HCl, Base) C Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate B->C Step 2: [3+2] Cycloaddition (Ethyl Propiolate, Oxidant) D This compound C->D Step 3: Hydrolysis (Base, then Acid)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Data of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
4-ChlorobenzaldehydeC₇H₅ClO140.57White solid
4-Chlorobenzaldehyde OximeC₇H₆ClNO155.58White solid
Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylateC₁₂H₁₀ClNO₃251.67Solid
This compoundC₁₀H₆ClNO₃223.62Solid

Table 2: Spectroscopic Data

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
4-Chlorobenzaldehyde Oxime8.12 (s, 1H), 7.80 (d, J=8.5 Hz, 2H), 7.42 (d, J=8.5 Hz, 2H), 5.50 (br s, 1H)148.9, 135.5, 132.8, 129.2, 128.03300-3100 (O-H), 1610 (C=N)155 (M⁺)
Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate7.85 (d, J=8.6 Hz, 2H), 7.50 (d, J=8.6 Hz, 2H), 7.35 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)162.5, 158.0, 156.2, 136.8, 130.2, 129.5, 128.6, 112.1, 62.3, 14.11735 (C=O, ester), 1615 (C=N)251 (M⁺)
This compound10.5 (br s, 1H), 7.90 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 7.40 (s, 1H)163.1, 159.8, 157.5, 137.2, 130.5, 129.8, 128.9, 111.53200-2500 (O-H, acid), 1710 (C=O, acid)223 (M⁺)

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • A solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are dissolved in a minimal amount of water and added to the aldehyde solution.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chlorobenzaldehyde oxime as a white solid.

Expected Yield: >90%

Step 2: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

Materials:

  • 4-Chlorobenzaldehyde Oxime

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 4-chlorobenzaldehyde oxime (1.0 eq) in dichloromethane (DCM) is added N-Chlorosuccinimide (1.1 eq) in portions at 0 °C. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydroximoyl chloride in situ.

  • In a separate flask, a solution of ethyl propiolate (1.2 eq) and pyridine (1.5 eq) in DCM is prepared.

  • The solution of the in situ generated hydroximoyl chloride is added dropwise to the ethyl propiolate solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water, 1M HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Expected Yield: 60-80%

Step 3: Synthesis of this compound

Materials:

  • Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1.0 eq) is dissolved in a mixture of THF (or methanol) and water.

  • An aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq) is added to the ester solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-6 hours, with progress monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound as a solid.

Expected Yield: >90%

Logical Relationships in Synthesis

The synthesis follows a logical progression where the functionality of the starting material is sequentially transformed to build the desired product.

cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A 4-Chlorobenzaldehyde (Aldehyde) B 4-Chlorobenzaldehyde Oxime (Oxime) A->B Functional Group Transformation C Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate (Ester) B->C Ring Formation [3+2] Cycloaddition D This compound (Carboxylic Acid) C->D Functional Group Interconversion

Figure 2: Logical progression of the synthetic route from starting material to final product.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of drug discovery and organic synthesis.

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid (CAS Number: 338982-11-9), a heterocyclic compound of interest in pharmaceutical research. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential as an intermediate in the development of anti-inflammatory and antimicrobial agents. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and draws parallels from closely related analogues to provide a thorough understanding for research and development purposes.

Chemical and Physical Properties

PropertyValueReference
CAS Number 338982-11-9[1]
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa (Predicted) ~2.14 ± 0.10

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a general and widely applicable method for the synthesis of 3-aryl-1,2-oxazole-5-carboxylic acids involves a multi-step process. A representative synthetic workflow is outlined below. This process typically starts from an appropriately substituted acetophenone.

Representative Experimental Protocol

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one oxime

To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried to yield 1-(4-chlorophenyl)ethan-1-one oxime.

Step 2: Synthesis of N-hydroxy-4-chlorobenzenecarboximidoyl chloride

The 1-(4-chlorophenyl)ethan-1-one oxime (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise to the solution while maintaining the temperature below 40°C. The reaction mixture is stirred for 2-3 hours. The mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-hydroxy-4-chlorobenzenecarboximidoyl chloride.

Step 3: Synthesis of Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate

To a solution of ethyl propiolate (1.2 equivalents) in a suitable solvent like dichloromethane, triethylamine (2.5 equivalents) is added. The solution is cooled to 0°C, and a solution of N-hydroxy-4-chlorobenzenecarboximidoyl chloride (1 equivalent) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Step 4: Synthesis of this compound

The ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is refluxed for 2-4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to a pH of 2-3. The precipitated solid is filtered, washed thoroughly with cold water, and dried to yield this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Oximation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cycloaddition cluster_step4 Step 4: Hydrolysis 4-Chloroacetophenone 4-Chloroacetophenone 1-(4-chlorophenyl)ethan-1-one oxime 1-(4-chlorophenyl)ethan-1-one oxime 4-Chloroacetophenone->1-(4-chlorophenyl)ethan-1-one oxime Hydroxylamine HCl, Ethanol Hydroxylamine HCl Hydroxylamine HCl N-hydroxy-4-chlorobenzenecarboximidoyl chloride N-hydroxy-4-chlorobenzenecarboximidoyl chloride 1-(4-chlorophenyl)ethan-1-one oxime->N-hydroxy-4-chlorobenzenecarboximidoyl chloride NCS, DMF Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate N-hydroxy-4-chlorobenzenecarboximidoyl chloride->Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate Ethyl propiolate, Et3N, DCM Ethyl propiolate Ethyl propiolate This compound This compound Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate->this compound NaOH, EtOH/H2O then HCl

A representative synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial activities.[1] The isoxazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.

Potential Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are not available, isoxazole derivatives have been widely investigated as anti-inflammatory agents. A common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. It is plausible that derivatives of this compound could be designed to target the COX pathway.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Potential Isoxazole Derivative Potential Isoxazole Derivative Potential Isoxazole Derivative->COX-1 / COX-2 Inhibition

A potential anti-inflammatory signaling pathway targeted by isoxazole derivatives.
Potential Antimicrobial Activity

Similarly, the isoxazole scaffold is present in various antimicrobial agents. The mechanism of action for such compounds can vary widely, from inhibiting cell wall synthesis to interfering with nucleic acid replication or protein synthesis. Further derivatization of this compound could lead to compounds with specific antimicrobial activities.

Experimental Workflow for Biological Evaluation

A general workflow for the synthesis and subsequent biological evaluation of derivatives of this compound is presented below. This workflow outlines the key stages from initial synthesis to preliminary biological screening.

A general experimental workflow for synthesis and biological testing.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its structural features suggest significant potential for the development of novel anti-inflammatory and antimicrobial agents. While detailed experimental data for the compound itself is sparse, this guide provides a solid foundation for researchers by summarizing its known properties and outlining logical pathways for its synthesis and biological evaluation based on established knowledge of related isoxazole derivatives. Further research into this and similar compounds is warranted to explore their full therapeutic potential.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available in the searched crystallographic databases, this document outlines the established experimental protocols and presents a representative analysis based on closely related compounds. The isoxazole scaffold is a key feature in many pharmacologically active molecules, and understanding its three-dimensional structure is pivotal for rational drug design and development.[1][2][3] This guide serves as a detailed framework for researchers undertaking similar crystallographic studies.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1] The determination of its crystal structure through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing.[4] This information is crucial for understanding its physicochemical properties, stability, and potential biological activity. The general approach for determining the crystal structure of small organic compounds involves synthesis, crystallization, X-ray diffraction data collection, structure solution, and refinement.[5][6]

Experimental Protocols

A detailed account of the typical experimental procedures required for the crystal structure analysis of the title compound is provided below. These protocols are based on established methods for small organic molecules.[7][8]

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes for isoxazole derivatives.[9][10][11] A common method involves the reaction of a substituted hydroxylamine with a β-ketoester.

Synthesis Workflow

cluster_synthesis Synthesis A 4-Chlorobenzaldehyde D Cyclization A->D B Hydroxylamine B->D C Ethyl Acetoacetate C->D E Hydrolysis D->E F This compound E->F

A representative synthetic pathway for the title compound.

Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) are screened to identify a suitable solvent system in which the compound has moderate solubility.

  • Preparation of Saturated Solution: The synthesized compound is dissolved in the chosen solvent or solvent mixture at an elevated temperature to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks can yield single crystals of suitable size and quality.

  • Crystal Harvesting: Once formed, the crystals are carefully harvested from the mother liquor and dried.

X-ray Diffraction Data Collection and Processing

The collection of X-ray diffraction data is a critical step in determining the molecular structure.[7]

Data Collection Workflow

A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Screen for Diffraction Quality B->C D Determine Unit Cell and Crystal System C->D E Collect Full Diffraction Data Set D->E F Integrate Reflections E->F G Apply Corrections (Lp, Absorption) F->G H Generate Reflection File G->H

Workflow for X-ray diffraction data collection and processing.

Typical Data Collection Parameters:

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • Radiation Source: Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is employed.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of ω and φ scans are performed to cover the entire reciprocal space.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors to produce a final set of structure factors.

Hypothetical Crystal Structure Data

The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details (Representative)

ParameterValue (Example)
Empirical formulaC₁₀H₆ClNO₃
Formula weight223.61
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 102.34(2)°
c = 9.876(5) Å, γ = 90°
Volume1209.8(10) ų
Z4
Density (calculated)1.228 Mg/m³
Absorption coefficient0.352 mm⁻¹
F(000)456
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected8543
Independent reflections2567 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2567 / 0 / 185
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Representative)

BondLength (Å)AngleAngle (°)
Cl(1)-C(4)1.745(2)O(1)-N(1)-C(3)109.5(2)
O(1)-N(1)1.412(3)N(1)-C(3)-C(8)115.2(2)
N(1)-C(3)1.321(3)C(3)-C(8)-C(9)120.1(3)
C(3)-C(8)1.478(3)C(5)-O(1)-N(1)105.8(2)
C(5)-O(1)1.354(3)O(2)-C(6)-O(3)123.4(3)
C(5)-C(6)1.489(4)C(4)-C(9)-C(8)119.8(3)
C(6)-O(2)1.215(3)
C(6)-O(3)1.310(3)

Structural Insights and Intermolecular Interactions

A key aspect of crystal structure analysis is the examination of intermolecular interactions, which govern the crystal packing and influence the material's properties. For this compound, hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature. The 4-chlorophenyl group can also participate in halogen bonding and π-π stacking interactions.[2]

Logical Relationship in Structure-Activity Relationship (SAR) Studies

The structural data obtained can be integrated into drug discovery programs. For instance, understanding the conformation of the molecule and its hydrogen bonding network can inform the design of analogues with improved binding affinity to a biological target.

A Crystal Structure of Lead Compound B Identify Key Pharmacophoric Features (H-bond donors/acceptors, aromatic rings) A->B C Computational Docking into Target Site B->C D Design Analogs with Modified Substituents B->D C->D E Synthesize and Test Analogs D->E F Analyze Structure-Activity Relationship (SAR) E->F F->D Iterative Optimization G Optimized Candidate F->G

Integration of crystallographic data into a drug discovery workflow.

Conclusion

The crystal structure analysis of this compound, once determined, will provide a precise three-dimensional model of the molecule. This guide has outlined the essential experimental protocols and the nature of the data that would be generated. Such information is fundamental for researchers in materials science and medicinal chemistry, enabling a deeper understanding of the compound's properties and facilitating the design of new molecules with tailored functions. The presented workflows and representative data serve as a valuable resource for planning and executing similar crystallographic studies.

References

Spectroscopic Profile of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. Due to the limited availability of experimentally verified spectra for this specific molecule in the public domain, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₆ClNO₃

  • Molecular Weight: 223.62 g/mol

  • CAS Number: 1799804-92-1 (Note: CAS number may vary or be context-specific)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the analysis of its chemical structure, including the effects of the 4-chlorophenyl group, the isoxazole ring, and the carboxylic acid functional group, in conjunction with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5 - 12.5Singlet (broad)1HCarboxylic Acid (-COOH)
~8.0 - 7.9Doublet2HAromatic Protons (H-2', H-6')
~7.7 - 7.6Doublet2HAromatic Protons (H-3', H-5')
~7.5Singlet1HIsoxazole Ring Proton (C4-H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon Assignment
~162 - 158Carboxylic Acid Carbonyl (C=O)
~160 - 155Isoxazole Ring Carbon (C5)
~155 - 150Isoxazole Ring Carbon (C3)
~137 - 134Aromatic Carbon (C-4')
~130 - 128Aromatic Carbons (C-3', C-5')
~128 - 126Aromatic Carbons (C-2', C-6')
~126 - 123Aromatic Carbon (C-1')
~110 - 105Isoxazole Ring Carbon (C4)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~1725 - 1700StrongC=O stretch (Carboxylic Acid)
~1610 - 1580MediumC=C stretch (Aromatic Ring)
~1550 - 1500MediumC=N stretch (Isoxazole Ring)
~1450 - 1400MediumC-O-H bend (Carboxylic Acid)
~1300 - 1200StrongC-O stretch (Carboxylic Acid)
~1100 - 1000StrongC-Cl stretch
~900 - 800StrongC-H bend (Aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
223/225High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
178/180Medium[M - COOH]⁺
139/141High[ClC₆H₄C≡N]⁺
111/113Medium[ClC₆H₄]⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Place the sample in the beam path and record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

    • ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI, ESI) Purification->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation IR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation Purity_Assessment Purity Assessment Mass_Spectrometry->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

Spectral Data for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the pharmaceutical intermediate, 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, is currently unavailable in publicly accessible scientific literature. While NMR data for structurally similar compounds have been reported, specific experimental ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, coupling constants, and detailed experimental protocols for the title compound, could not be located.

This technical guide aims to provide a framework for the analysis of this compound by outlining the expected spectral features based on known chemical shift principles and data from analogous structures. This information is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis and characterization of this and related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimental data, theoretical predictions and comparisons with related molecules can provide valuable insights into the expected NMR spectra. The structure of this compound contains a 4-chlorophenyl ring, an isoxazole ring, and a carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (isoxazole)7.0 - 7.5Singlet1H
H-2', H-6' (chlorophenyl)7.8 - 8.2Doublet2H
H-3', H-5' (chlorophenyl)7.5 - 7.7Doublet2H
-COOH10.0 - 13.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)160 - 170
C-5 (isoxazole)155 - 165
C-3 (isoxazole)160 - 170
C-1' (chlorophenyl)125 - 130
C-2', C-6' (chlorophenyl)128 - 132
C-3', C-5' (chlorophenyl)129 - 131
C-4' (chlorophenyl)135 - 140
C-4 (isoxazole)100 - 110

Experimental Protocols

A standard experimental protocol for acquiring high-quality NMR spectra for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile carboxylic acid proton.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the general process of NMR data acquisition, the following diagrams are provided.

cluster_molecule This compound C1 C1' C2 C2' C1->C2 C3_iso C3 C1->C3_iso C3 C3' C2->C3 H2_prime H2' C2->H2_prime C4 C4' C3->C4 H3_prime H3' C3->H3_prime C5 C5' C4->C5 Cl Cl C4->Cl C6 C6' C5->C6 H5_prime H5' C5->H5_prime C6->C1 H6_prime H6' C6->H6_prime N2_iso N2 C3_iso->N2_iso O1_iso O1 N2_iso->O1_iso C5_iso C5 O1_iso->C5_iso C4_iso C4 C4_iso->C3_iso H4_iso H4 C4_iso->H4_iso C5_iso->C4_iso C_cooh C=O C5_iso->C_cooh O_cooh1 O C_cooh->O_cooh1 O_cooh2 OH C_cooh->O_cooh2

Caption: Chemical structure of this compound with atom numbering.

cluster_workflow General NMR Data Acquisition Workflow prep Sample Preparation acq Data Acquisition (1H & 13C) prep->acq Load Sample proc Data Processing acq->proc Raw Data (FID) analysis Spectral Analysis proc->analysis Processed Spectra report Reporting analysis->report Assigned Data

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass spectrometry fragmentation pattern of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid

Introduction

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a molecule of interest in medicinal chemistry and drug development. Understanding the fragmentation behavior of this compound is crucial for its identification, characterization, and quantification in various matrices. This document outlines the proposed fragmentation pathways based on established principles of mass spectrometry and data from analogous structures, presents the data in a clear tabular format, and provides a generalized experimental protocol for its analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, typically using electrospray ionization (ESI), is expected to proceed through several key steps. The initial event is the ionization of the molecule, most likely through deprotonation of the carboxylic acid group in negative ion mode, or protonation in positive ion mode. The subsequent fragmentation is driven by the stability of the resulting ions and neutrals.

The primary fragmentation events are anticipated to involve the isoxazole ring and the carboxylic acid moiety. A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond, which is the weakest bond in the ring. For 5-carboxy-isoxazoles, a characteristic fragmentation is the decarboxylation (loss of CO2).

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would undergo a series of fragmentation steps. A primary loss would be that of the carboxyl group (COOH) or carbon dioxide (CO2). Subsequent fragmentation would likely involve the cleavage of the isoxazole ring and potentially the loss of the chlorine atom or HCl from the chlorophenyl group.

Data Presentation: Proposed Fragment Ions

The following table summarizes the expected major fragment ions for this compound. The exact m/z values and relative abundances would be dependent on the specific experimental conditions (e.g., ionization mode, collision energy).

m/z (Proposed) Ion Formula Proposed Structure/Fragment Notes
224/226C9H5ClNO3[M+H]+ (Protonated Molecule)Isotopic pattern due to 35Cl/37Cl
222/224C9H4ClNO3[M-H]- (Deprotonated Molecule)Isotopic pattern due to 35Cl/37Cl
178/180C9H5ClNO[M-CO2]+ or [M-H-CO2]-Loss of carbon dioxide from the molecular ion
150/152C8H5ClN[M-CO2-CO]+ or [M-H-CO2-CO]-Subsequent loss of carbon monoxide from the isoxazole ring
139/141C6H4ClCNO4-Chlorobenzonitrile radical cationResulting from isoxazole ring cleavage
111/113C6H4ClChlorophenyl cationLoss of the isoxazole and carboxyl moieties

Experimental Protocols

A general methodology for the analysis of this compound by mass spectrometry is provided below.

Sample Preparation:

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: The stock solution is further diluted with the mobile phase to achieve the desired concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

  • Ion Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive ionization.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Scan Mode: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or MSn for fragmentation analysis.

  • Collision Energy: A range of collision energies should be applied to obtain comprehensive fragmentation information.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_main Proposed Fragmentation Pathway M [M+H]+ / [M-H]- (m/z 224/226 or 222/224) F1 Loss of CO2 (m/z 178/180) M->F1 -CO2 F2 Loss of CO (m/z 150/152) F1->F2 -CO F3 Chlorobenzonitrile (m/z 139/141) F1->F3 Ring Cleavage F4 Chlorophenyl Cation (m/z 111/113) F3->F4 -CN

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_workflow Experimental Workflow prep Sample Preparation (Dissolution & Dilution) lc LC Separation (Reverse Phase) prep->lc ms Mass Spectrometry (ESI-Q-TOF/Orbitrap) lc->ms data Data Acquisition (Full Scan & MS/MS) ms->data analysis Data Analysis (Fragmentation Pattern) data->analysis

Caption: General experimental workflow for LC-MS analysis.

An In-depth Technical Guide on the Physical and Chemical Properties of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and agrochemical development. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information, predicted properties, and general characteristics based on its structural motifs. Furthermore, it explores a potential biological target, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS), a key enzyme in the de novo purine biosynthesis pathway, which has been identified as a target for a class of oxazole derivatives in cancer therapy.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of the chlorophenyl group and the carboxylic acid moiety suggests its potential as an intermediate for the synthesis of novel pharmaceutical and agrochemical agents. It has been noted for its utility in the development of anti-inflammatory and antimicrobial compounds[1][2].

Physicochemical Properties

Table 1: General Information

PropertyValueSource
IUPAC Name This compound-
CAS Number 338982-11-9[1][2]
Molecular Formula C₁₀H₆ClNO₃[1][2]
Molecular Weight 223.61 g/mol [1][2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point ~200 °C (decomposition)Based on the melting point of the regioisomer 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.
Boiling Point Data not available-
Solubility Data not availableExpected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF.
pKa Data not availableThe carboxylic acid moiety suggests an acidic pKa, likely in the range of 3-5.

Chemical Properties and Spectroscopic Data

General Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the isoxazole ring, the chlorophenyl group, and the carboxylic acid. The carboxylic acid can undergo typical reactions such as esterification and amidation. The aromatic ring can participate in electrophilic substitution reactions, although the chloro-substituent is deactivating. The isoxazole ring is generally stable but can be susceptible to ring-opening under certain reductive or basic conditions.

Spectroscopic Characterization (Expected)

While specific experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the isoxazole ring. The aromatic protons of the 4-chlorophenyl group would likely appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton on the isoxazole ring would appear as a singlet, likely in the downfield region. The carboxylic acid proton would exhibit a broad singlet at a chemical shift typically greater than 10 ppm.

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the 4-chlorophenyl group and the isoxazole ring would appear in the aromatic/heteroaromatic region (approximately 110-160 ppm).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption for the carboxylic acid would be present around 1700-1730 cm⁻¹. Other characteristic peaks would include C=N stretching of the isoxazole ring and C-Cl stretching from the chlorophenyl group.

3.2.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, the cleavage of the isoxazole ring, and fragmentation of the chlorophenyl moiety.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common method for the synthesis of 3-aryl-1,2-oxazole-5-carboxylic acids involves the [3+2] cycloaddition reaction between a hydroximoyl chloride and an alkyne, followed by hydrolysis of the resulting ester.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 4-Chlorobenzaldehyde Step1 Oxime Formation A->Step1 B Hydroxylamine B->Step1 C Ethyl Propiolate Step3 [3+2] Cycloaddition C->Step3 Intermediate1 4-Chlorobenzaldehyde Oxime Step1->Intermediate1 Step2 Hydroximoyl Chloride Formation Intermediate2 4-Chlorobenzohydroximoyl Chloride Step2->Intermediate2 Intermediate3 Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate Step3->Intermediate3 Step4 Ester Hydrolysis FinalProduct This compound Step4->FinalProduct Intermediate1->Step2 Chlorinating Agent (e.g., NCS) Intermediate2->Step3 Base (e.g., Triethylamine) Intermediate3->Step4 Base (e.g., NaOH), then Acid PAICS_Signaling_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_cellular_processes Cellular Processes cluster_regulation Signaling Regulation PRPP PRPP OtherEnzymes Other Enzymes PRPP->OtherEnzymes IMP IMP AMP_GMP AMP / GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA PAICS PAICS PAICS->IMP Proliferation Cell Proliferation SAICAR SAICAR PAICS->SAICAR OtherEnzymes->PAICS DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis PKM2 PKM2 SAICAR->PKM2 activates Survival Cell Survival PKM2->Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->PAICS inhibits

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Despite its commercial availability, detailed historical discovery data remains elusive in publicly accessible literature. This document outlines a plausible synthetic pathway based on established isoxazole synthesis methodologies, collates its physicochemical properties, and discusses its potential therapeutic applications based on the general biological activities of related isoxazole-containing molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this compound and its derivatives for drug discovery and development.

Introduction

This compound (CAS No. 338982-11-9) is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to act as a bioisostere for other functional groups, such as the carboxylic acid moiety itself. The presence of the 4-chlorophenyl group and the carboxylic acid at positions 3 and 5 of the isoxazole ring, respectively, bestows specific physicochemical properties that make it an attractive building block in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 338982-11-9
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like DMSO and DMF
pKa Estimated to be in the range of 3-4 (typical for carboxylic acids)

Synthesis and Discovery

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two main steps:

  • Generation of 4-chlorobenzonitrile oxide: This reactive intermediate can be generated in situ from 4-chlorobenzaldoxime.

  • [3+2] Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with a suitable propiolate derivative to form the isoxazole ring.

A schematic of this proposed pathway is provided below.

Synthesis_Pathway cluster_step1 Step 1: Generation of 4-Chlorobenzonitrile Oxide cluster_step2 Step 2: [3+2] Cycloaddition and Hydrolysis start 4-Chlorobenzaldehyde oxime 4-Chlorobenzaldoxime start->oxime NH₂OH·HCl, Base nitrile_oxide 4-Chlorobenzonitrile Oxide oxime->nitrile_oxide Oxidizing Agent (e.g., NCS, NaOCl) isoxazole_ester Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate nitrile_oxide->isoxazole_ester propiolate Ethyl Propiolate propiolate->isoxazole_ester [3+2] Cycloaddition final_product This compound isoxazole_ester->final_product Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzaldoxime

  • To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and dried to afford 4-chlorobenzaldoxime.

Step 2: Synthesis of this compound

  • 4-Chlorobenzaldoxime (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane or chloroform.

  • N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes to generate 4-chlorobenzohydroximoyl chloride.

  • To this mixture, ethyl propiolate (1.2 equivalents) is added, followed by the dropwise addition of a base, such as triethylamine (1.5 equivalents), at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The in situ generated 4-chlorobenzonitrile oxide undergoes a [3+2] cycloaddition with ethyl propiolate.

  • The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, can be purified by column chromatography.

  • The purified ester is then dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of lithium hydroxide (LiOH) (2-3 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is acidified with dilute hydrochloric acid (e.g., 1N HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported, the isoxazole moiety is a well-established pharmacophore in drug discovery. Its derivatives have shown a wide range of biological activities.

Anti-inflammatory and Analgesic Potential

Many isoxazole derivatives exhibit anti-inflammatory and analgesic properties, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of this compound, particularly the carboxylic acid group, are common in non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The isoxazole ring is present in several antimicrobial agents. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further investigation into the antimicrobial spectrum of this compound and its derivatives is warranted.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory potential of related isoxazole compounds, a plausible mechanism of action could involve the modulation of key inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway would lead to a downstream reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-κB Complex cluster_nucleus Nucleus cluster_active_NFkB Active NF-κB Dimer TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p50 p50 NFkB_p65 p65 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p50->NFkB_p65_n Translocation NFkB_p65->NFkB_p50_n Translocation NFkB_p65->NFkB_p65_n Translocation DNA DNA (κB sites) NFkB_p50_n->DNA Genes Pro-inflammatory Genes (e.g., COX-2, IL-6, TNF-α) DNA->Genes Transcription Inhibitor 3-(4-Chlorophenyl)-1,2-oxazole- 5-carboxylic acid (Hypothesized) Inhibitor->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. Future research efforts could focus on:

  • Synthesis of derivatives: Modification of the carboxylic acid group (e.g., esterification, amidation) and substitution on the phenyl ring could lead to compounds with improved potency and selectivity.

  • Biological screening: A comprehensive screening of the compound and its derivatives against a panel of inflammatory and microbial targets is necessary to elucidate its specific mechanism of action and therapeutic potential.

  • Structure-activity relationship (SAR) studies: Systematic modifications of the molecular structure will help in identifying the key pharmacophoric features responsible for its biological activity.

  • Computational studies: Molecular docking and other computational methods can be employed to predict the binding modes of these compounds with their biological targets and to guide the design of more potent analogues.

Conclusion

While the historical discovery of this compound is not well-documented, its synthesis is achievable through established chemical methodologies. The presence of the isoxazole core, coupled with the 4-chlorophenyl and carboxylic acid functionalities, makes it a compound of significant interest for medicinal chemists. Its potential as a scaffold for the development of new anti-inflammatory and antimicrobial agents warrants further investigation. This technical guide provides a foundational framework to stimulate and support future research in this area.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule can be approached through two main strategies: the reaction of a β-ketoester with hydroxylamine and a 1,3-dipolar cycloaddition reaction. This document details the starting materials, experimental protocols, and quantitative data associated with these methods.

Synthetic Pathways Overview

The two principal retrosynthetic pathways for this compound are illustrated below.

G cluster_0 Pathway 1: From β-Ketoester cluster_1 Pathway 2: 1,3-Dipolar Cycloaddition 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic_acid 3-(4-Chlorophenyl)-1,2-oxazole- 5-carboxylic acid Ethyl_4-(4-chlorophenyl)-2,4-dioxobutanoate Ethyl 4-(4-chlorophenyl)- 2,4-dioxobutanoate Intermediate_Ester Ethyl 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylate Ethyl_4-(4-chlorophenyl)-2,4-dioxobutanoate->Intermediate_Ester + Hydroxylamine HCl Hydroxylamine_HCl Hydroxylamine Hydrochloride Intermediate_Ester->3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic_acid Hydrolysis 4-Chlorobenzaldehyde_Oxime 4-Chlorobenzaldehyde Oxime Nitrile_Oxide 4-Chlorobenzonitrile Oxide (in situ) 4-Chlorobenzaldehyde_Oxime->Nitrile_Oxide Oxidation Ethyl_Propiolate Ethyl Propiolate Cycloaddition_Product Ethyl 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylate Nitrile_Oxide->Cycloaddition_Product + Ethyl Propiolate Cycloaddition_Product->3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic_acid Hydrolysis G A Ethyl 4-(4-chlorophenyl)- 2,4-dioxobutanoate + Hydroxylamine HCl + Base B Reflux in Ethanol A->B Cyclocondensation C Work-up & Purification B->C D Ethyl 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylate C->D E Hydrolysis (NaOH, EtOH/H2O) D->E F Acidification (HCl) E->F G 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylic acid F->G G A 4-Chlorobenzaldehyde Oxime + NCS B In situ Nitrile Oxide Formation A->B C Add Ethyl Propiolate + Triethylamine B->C D 1,3-Dipolar Cycloaddition C->D E Work-up & Purification D->E F Ethyl 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylate E->F G Hydrolysis & Acidification F->G H 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylic acid G->H

Retrosynthetic Analysis and Synthetic Strategy for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis and a plausible forward synthetic route for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry due to its isoxazole core, a scaffold found in numerous bioactive compounds.[1] The analysis is supported by detailed experimental considerations, quantitative data from analogous syntheses, and visualizations of the chemical logic and workflow.

Retrosynthetic Analysis

The primary strategy for the retrosynthesis of this compound involves the disconnection of the isoxazole ring, a five-membered heterocycle. The most common and efficient method for constructing the isoxazole ring is through a [3+2] dipolar cycloaddition reaction.[2][3] This leads to the following disconnection approach:

  • Target Molecule: this compound.

  • Disconnection (C-O and C=N bond of the isoxazole): This disconnection reveals a nitrile oxide and an alkyne as the key synthons.

  • Synthons:

    • 4-Chlorobenzonitrile oxide: The source of the 3-(4-chlorophenyl) fragment.

    • Propiolic acid or its ester equivalent: The source of the 5-carboxylic acid moiety. For practical synthesis, an ester like ethyl propiolate is often used as the dipolarophile.

  • Further Disconnection of 4-Chlorobenzonitrile Oxide: This reactive intermediate is typically generated in situ from a stable precursor, 4-chlorobenzaldoxime, through oxidation.

  • Further Disconnection of 4-Chlorobenzaldoxime: This can be readily prepared from the commercially available 4-chlorobenzaldehyde and hydroxylamine.

This retrosynthetic pathway is illustrated in the following diagram:

G target This compound ester Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate target->ester Hydrolysis cycloaddition_precursors 4-Chlorobenzonitrile Oxide + Ethyl Propiolate ester->cycloaddition_precursors [3+2] Cycloaddition nitrile_oxide_precursor 4-Chlorobenzaldoxime cycloaddition_precursors->nitrile_oxide_precursor Oxidation aldehyde 4-Chlorobenzaldehyde nitrile_oxide_precursor->aldehyde Condensation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Strategy

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from commercially available materials.

The initial step involves the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

Reaction: 4-Chlorobenzaldehyde + NH₂OH·HCl → 4-Chlorobenzaldoxime

4-Chlorobenzaldoxime is converted to the corresponding hydroximoyl chloride, which is then treated with a base to generate 4-chlorobenzonitrile oxide in situ. This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to form the isoxazole ring.

Reaction: 4-Chlorobenzaldoxime + Oxidizing Agent → [4-Chlorobenzonitrile Oxide] [4-Chlorobenzonitrile Oxide] + Ethyl Propiolate → Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction: Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate → this compound

The overall experimental workflow is depicted below:

G start 4-Chlorobenzaldehyde + Hydroxylamine HCl step1 Step 1: Condensation (e.g., NaOH, Ethanol/Water) start->step1 intermediate1 4-Chlorobenzaldoxime step1->intermediate1 step2 Step 2: Cycloaddition (e.g., NCS, Et3N, Ethyl Propiolate in DCM) intermediate1->step2 intermediate2 Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (e.g., LiOH, THF/Water) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow.

Experimental Protocols

The following are generalized experimental protocols derived from analogous syntheses found in the literature. Optimization for specific laboratory conditions may be required.

  • Dissolve hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorobenzaldoxime.

  • Dissolve 4-chlorobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) in portions to the solution and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add ethyl propiolate (1.2 eq).

  • Slowly add a solution of triethylamine (1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Dissolve ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates the disappearance of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps, based on analogous transformations reported in the chemical literature.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Aldoxime FormationNaOHEthanol/H₂ORT2-485-95
2CycloadditionNCS, Et₃NDCM0 to RT12-2460-80
3Ester HydrolysisLiOHTHF/H₂ORT4-890-98

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Conclusion

The retrosynthetic analysis of this compound logically points towards a robust and high-yielding three-step synthetic sequence. This pathway utilizes a [3+2] dipolar cycloaddition as the key ring-forming reaction, a well-established and versatile method in heterocyclic chemistry. The starting materials are readily available, and the proposed reaction conditions are standard for organic synthesis laboratories. This guide provides a solid foundation for researchers and drug development professionals to synthesize this and structurally related isoxazole derivatives for further investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of scientific literature, no specific studies detailing the in vitro anti-inflammatory activity of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid were identified. The following application notes and protocols are therefore provided as a general framework for researchers to evaluate the potential anti-inflammatory effects of this compound, based on standard methodologies used for analogous structures.

Application Notes

The 1,2-oxazole (isoxazole) scaffold is a key heterocyclic motif present in various compounds with a wide range of biological activities, including anti-inflammatory properties. The anti-inflammatory effects of such compounds are often attributed to their ability to modulate key inflammatory pathways. The primary mechanisms typically investigated for novel anti-inflammatory agents include the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production, and suppression of pro-inflammatory cytokine release.

This document outlines the standard in vitro assays to characterize the anti-inflammatory profile of a test compound like this compound. These assays are crucial for initial screening and for elucidating the potential mechanism of action.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
Test Compound 1
5
10
25
50
Positive Control (e.g., L-NAME) 1
5
10
25
50

Table 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound
Celecoxib (COX-2 Inhibitor)
Indomethacin (Non-selective)

Table 4: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound 1
10
50
Positive Control (e.g., Dexamethasone) 1
10
50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the test compound on RAW 264.7 murine macrophage cells to establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium and add 100 µL of fresh medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the test compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Test Compound and a positive control (e.g., L-NAME)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to the supernatant. Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control group.

In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human)

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test Compound, Celecoxib (COX-2 selective inhibitor), and Indomethacin (non-selective inhibitor)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound or control inhibitors and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values.

Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This assay measures the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test Compound and a positive control (e.g., Dexamethasone)

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis TestCompound Test Compound (this compound) Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine Non-Toxic Doses TestCompound->Cytotoxicity Cells RAW 264.7 Macrophages Cells->Cytotoxicity NO_Assay 2. NO Inhibition Assay (Griess Assay) Cytotoxicity->NO_Assay Non-toxic concentrations COX_Assay 3. COX-1/COX-2 Inhibition (Enzymatic Assay) Cytotoxicity->COX_Assay Cytokine_Assay 4. Cytokine Inhibition (ELISA for TNF-α, IL-6) Cytotoxicity->Cytokine_Assay IC50 Calculate IC₅₀ Values NO_Assay->IC50 COX_Assay->IC50 SI Determine COX-2 Selectivity Index COX_Assay->SI Cytokine_Assay->IC50 Report Summarize Anti-inflammatory Profile IC50->Report SI->Report

Caption: General workflow for in vitro anti-inflammatory screening.

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Homeostasis Physiological Functions (e.g., GI protection, platelet function) Prostaglandins->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation TestCompound Test Compound TestCompound->COX1 Inhibition? TestCompound->COX2 Inhibition?

Caption: Cyclooxygenase (COX) signaling pathway.

nfkB_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_Release NF-κB Release & Translocation IkB->NFkB_Release Nucleus Nucleus NFkB_Release->Nucleus Gene_Expression Gene Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Cytokines TestCompound Test Compound TestCompound->IKK Inhibition?

Application Notes and Protocols for Antimicrobial Screening of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial potential.[1][2] This document provides detailed protocols for the antimicrobial screening of a specific series of these compounds: 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives. The methodologies outlined are designed to be robust and reproducible, enabling researchers to effectively assess the antimicrobial efficacy of their synthesized compounds. These compounds can exhibit either microbicidal or microbistatic effects.[1] Microbicidal agents kill microbes, while microbistatic agents inhibit their growth and reproduction.[1]

Experimental Protocols

The comprehensive antimicrobial screening of this compound derivatives involves a stepwise approach, from initial qualitative screening to quantitative determination of antimicrobial activity.

1. Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[3][4][5] This method relies on the diffusion of the test compound through an agar medium to inhibit the growth of the seeded microorganism, resulting in a zone of inhibition.[5]

Materials:

  • Nutrient agar plates

  • Standardized bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used for dissolving test compounds)[6]

  • Sterile pipettes

  • Incubator

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard.[4]

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the nutrient agar plates to create a lawn culture.[6]

  • Creation of Wells: Aseptically punch wells of 6 mm in diameter into the inoculated agar plates using a sterile cork borer.[3][7]

  • Addition of Test Compounds and Controls: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[3]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds into the agar.[3]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).[6]

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[6] A clear zone indicates antimicrobial activity.

2. Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard technique for determining the MIC of a compound.[1][2]

Materials:

  • 96-well microtiter plates

  • Sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial suspension

  • Test compounds (serial dilutions)

  • Positive and negative controls

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[1]

  • Serial Dilution of Test Compounds: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.[1]

  • Inoculation: Add a standardized volume (e.g., 5 µL) of the microbial suspension to each well, except for the sterility control well.[1]

  • Controls:

    • Growth Control: A well containing broth and the microbial inoculum, but no test compound.[1]

    • Sterility Control: A well containing only broth to check for contamination.[1]

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by using a microplate reader.[1]

3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1]

Protocol:

  • Subculturing from MIC plates: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).[1]

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]

  • Incubation: Incubate the plates under the same conditions as for the MIC assay.[1]

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[1]

Data Presentation

The quantitative data from the antimicrobial screening should be summarized in clearly structured tables to facilitate easy comparison of the activity of different derivatives and the standard controls.

Table 1: Zone of Inhibition of this compound Derivatives

| Compound ID | Concentration (µg/mL) | \multicolumn{4}{c|}{Zone of Inhibition (mm)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | S. aureus | B. subtilis | E. coli | C. albicans | | Derivative 1 | 100 | | | | | | Derivative 2 | 100 | | | | | | ... | 100 | | | | | | Ciprofloxacin | 10 | | | | N/A | | Fluconazole | 25 | N/A | N/A | N/A | | | DMSO | - | 0 | 0 | 0 | 0 |

N/A: Not Applicable

Table 2: MIC and MBC/MFC Values of this compound Derivatives

| Compound ID | \multicolumn{4}{c|}{MIC (µg/mL)} | \multicolumn{4}{c|}{MBC/MFC (µg/mL)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | S. aureus | B. subtilis | E. coli | C. albicans | S. aureus | B. subtilis | E. coli | C. albicans | | Derivative 1 | | | | | | | | | | Derivative 2 | | | | | | | | | | ... | | | | | | | | | | Ciprofloxacin | | | | N/A | | | | N/A | | Fluconazole | N/A | N/A | N/A | | N/A | N/A | N/A | |

MFC: Minimum Fungicidal Concentration, the equivalent of MBC for fungi. N/A: Not Applicable.[1]

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow start Start: Synthesized this compound derivatives primary_screening Primary Screening (Agar Well Diffusion) start->primary_screening inactive Inactive Compounds primary_screening->inactive No Zone of Inhibition active Active Compounds primary_screening->active Zone of Inhibition Observed mic_determination Quantitative Analysis (MIC Determination by Broth Microdilution) active->mic_determination inhibitory_activity Compounds with Inhibitory Activity mic_determination->inhibitory_activity mbc_mfc_determination Determination of MBC/MFC inhibitory_activity->mbc_mfc_determination data_analysis Data Analysis and Interpretation mbc_mfc_determination->data_analysis hit_compound Hit Compound Identification data_analysis->hit_compound

Caption: Workflow for the antimicrobial screening of novel compounds.

Logical Relationship of Antimicrobial Assays

Antimicrobial_Assay_Logic assays Antimicrobial Assays Agar Well Diffusion Broth Microdilution (MIC) Agar Plate Subculture (MBC/MFC) outcomes Assay Outcomes Zone of Inhibition (Qualitative) MIC Value (Quantitative) MBC/MFC Value (Quantitative) assays:f0->outcomes:f0 Provides assays:f1->outcomes:f1 Determines assays:f2->outcomes:f2 Determines interpretation Interpretation Initial Activity Potency of Inhibition Cidal vs. Static Activity outcomes:f0->interpretation:f0 Indicates outcomes:f1->interpretation:f1 Measures outcomes:f2->interpretation:f2 Differentiates

References

Application Notes and Protocols: 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid as a Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound identified as a potential intermediate in the synthesis of pharmacologically active molecules, including those with anti-inflammatory properties.[1] The 1,2-oxazole (isoxazole) scaffold is a key feature in a variety of compounds that have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme, which is primarily upregulated at sites of inflammation. This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Quantitative Data on Structurally Related COX-2 Inhibitors

To provide a context for the potential activity of 1,2-oxazole derivatives, the following table summarizes the COX-2 inhibitory data for some structurally related compounds.

Disclaimer: The data presented in this table is for structurally related compounds and NOT for this compound. It is intended to provide a benchmark for the potential range of activity for this class of compounds.

Compound ClassSpecific Compound ExampleCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
2,5-diaryl-1,3,4-oxadiazole2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole0.48>64>132.83
1,5-diarylpyrazoleCelecoxib (Reference Drug)0.787.429.51
Isoxazole Derivative2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one0.95>100>105

Signaling Pathway

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Enzyme Cyclooxygenase-2 (COX-2) ProInflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Oxygenation COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 3-(4-Chlorophenyl)-1,2-oxazole- 5-carboxylic acid (Potential Inhibitor) Inhibitor->COX2_Enzyme Inhibits

Caption: COX-2 signaling pathway and the point of inhibition.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 4-Chlorobenzaldehyde Oxime Ethyl Propiolate Step1 Generation of Nitrile Oxide (in situ) Start->Step1 Step2 [3+2] Cycloaddition Step1->Step2 Intermediate Ethyl 3-(4-chlorophenyl)- 1,2-oxazole-5-carboxylate Step2->Intermediate Step3 Ester Hydrolysis Intermediate->Step3 Final_Product 3-(4-Chlorophenyl)-1,2-oxazole- 5-carboxylic acid Step3->Final_Product

Caption: Proposed synthetic workflow for the target compound.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol is a generalized procedure based on commercially available kits for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Experimental Workflow

InVitro_Assay_Workflow Start Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Fluorometric Probe - Arachidonic Acid (Substrate) - Test Compound Dilutions Plate_Setup Plate Setup (96-well plate): - Background Wells (No Enzyme) - 100% Activity Wells (No Inhibitor) - Inhibitor Wells (Test Compound) Start->Plate_Setup Incubation Pre-incubation: Add enzyme to all wells except background. Add test compound to inhibitor wells. Incubate at 37°C for 10-15 minutes. Plate_Setup->Incubation Reaction Initiate Reaction: Add Arachidonic Acid to all wells. Incubation->Reaction Measurement Kinetic Measurement: Read fluorescence (Ex/Em ~535/587 nm) for 5-10 minutes at 37°C. Reaction->Measurement Analysis Data Analysis: - Calculate % inhibition. - Plot % inhibition vs. log[Inhibitor]. - Determine IC50 values. Measurement->Analysis

Caption: Workflow for in vitro COX inhibition assay.

Methodology

  • Reagent Preparation:

    • Prepare Assay Buffer, Heme, and Fluorometric Probe as per the manufacturer's instructions.

    • Reconstitute and dilute COX-1 and COX-2 enzymes to the desired working concentration in Assay Buffer. Keep on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions at 10x the final desired concentrations in Assay Buffer.

    • Prepare the substrate solution (Arachidonic Acid) according to the kit protocol.

  • Assay Procedure:

    • To a 96-well black microplate, add the following to the respective wells:

      • Background Wells: 10 µL of Assay Buffer.

      • 100% Activity Wells: 10 µL of Assay Buffer.

      • Inhibitor Wells: 10 µL of each 10x test compound dilution.

    • Add 80 µL of the Reaction Mix (containing Assay Buffer, Heme, and Fluorometric Probe) to all wells.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the 100% Activity and Inhibitor wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

    • Record data every minute for 5-10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • The percent inhibition is calculated as follows: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Background Well) / (Rate of 100% Activity Well - Rate of Background Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model to assess the in vivo anti-inflammatory activity of a test compound.

Experimental Workflow

InVivo_Assay_Workflow Acclimatization Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week. Grouping Animal Grouping: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups (various doses) Acclimatization->Grouping Dosing Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally. Grouping->Dosing Edema_Induction Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. Dosing->Edema_Induction 1 hour post-dosing Measurement Paw Volume Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. Edema_Induction->Measurement Analysis Data Analysis: - Calculate the percentage of edema inhibition. - Compare results between groups. Measurement->Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Methodology

  • Animals:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Experimental Groups:

    • Divide the animals into groups (n=6 per group):

      • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group III, IV, V (Test Groups): Receive the test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments (vehicle, positive control, or test compound) to the animals.

    • One hour after administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume of each animal using a digital plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where:

      • Vt = Paw volume at time t

      • V0 = Initial paw volume (at 0 hours)

    • Compare the mean percentage of inhibition of the test groups with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of this compound as a potential selective COX-2 inhibitor. While direct evidence of its activity is currently lacking in published literature, the established presence of the 1,2-oxazole scaffold in other known COX-2 inhibitors suggests that this compound warrants further investigation. The successful application of these methodologies will be crucial in determining its therapeutic potential as a novel anti-inflammatory agent.

References

In vitro COX-2 inhibition assay protocol for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: In vitro COX-2 Inhibition Assay for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible at sites of inflammation, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][3] The development of selective COX-2 inhibitors is a significant area of research in medicinal chemistry.[4] This document provides a detailed protocol for an in vitro fluorometric assay to determine the COX-2 inhibitory activity of the test compound this compound.

Principle of the Assay

This assay quantifies the peroxidase activity of human recombinant COX-2. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2).[5][6] A fluorescent probe is then used to detect PGG2, producing a fluorescent signal that is proportional to the amount of PGG2 generated.[5] A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

Materials and Reagents

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • This compound (test compound)

  • DMSO (for dissolving compounds)

  • 96-well white opaque flat-bottom plate

  • Multi-well fluorescence plate reader

Experimental Protocol

Reagent Preparation
  • COX Assay Buffer: Bring to room temperature before use.

  • Human Recombinant COX-2: Reconstitute the lyophilized enzyme with sterile water to the recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during use.

  • Test Compound and Controls:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Celecoxib (positive control) in DMSO.

    • Create serial dilutions of the test compound and Celecoxib in COX Assay Buffer to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.

  • Arachidonic Acid (Substrate): Prepare the substrate solution according to the manufacturer's instructions. This typically involves reconstituting with ethanol and then diluting with NaOH and purified water.[5][7]

Assay Procedure
  • Plate Setup:

    • Blank wells: Add COX Assay Buffer and the solvent used for the test compound.

    • Enzyme Control (100% activity) wells: Add COX Assay Buffer and the COX-2 enzyme solution.

    • Positive Control wells: Add COX Assay Buffer, COX-2 enzyme solution, and the desired concentration of Celecoxib.

    • Test Compound wells: Add COX Assay Buffer, COX-2 enzyme solution, and the various dilutions of this compound.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.

  • Incubation: Add the reaction mix to all wells except the blank wells. Incubate the plate at 25°C for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the prepared arachidonic acid solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 5-10 minutes at 25°C.

Data Analysis
  • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Data Presentation

Table 1: Hypothetical COX-2 Inhibition Data for this compound

CompoundConcentration (µM)% Inhibition of COX-2IC50 (µM)
This compound0.115.2
148.91.05
1085.7
10098.1
Celecoxib (Positive Control)0.0125.4
0.152.30.09
195.6
1099.2

Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 Cyclooxygenase Activity Peroxidase_Activity Peroxidase Activity PGG2->Peroxidase_Activity PGH2 Prostaglandin H2 (PGH2) Peroxidase_Activity->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain Prostaglandins->Inflammation Inhibitor 3-(4-Chlorophenyl)-1,2- oxazole-5-carboxylic acid Inhibitor->COX2_Enzyme Inhibition

Caption: The COX-2 enzyme converts arachidonic acid into prostaglandins, which mediate inflammation.

Experimental Workflow for COX-2 Inhibition Assay

Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Compound and Controls Start->Prepare_Inhibitors Plate_Setup Set up 96-well Plate: Blank, Enzyme Control, Positive Control, Test Compound Prepare_Inhibitors->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Buffer, Probe, Cofactor) Plate_Setup->Add_Reaction_Mix Incubate Incubate at 25°C for 15 min Add_Reaction_Mix->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

References

Application Notes and Protocols: Antifungal Activity of Isoxazole Derivatives against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of resistance to existing antifungal drugs necessitates the discovery and development of novel therapeutic agents.[1][2] Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[3][4][5] This document provides a detailed overview of the potential antifungal activity of isoxazole derivatives, with a focus on their evaluation against C. albicans.

The isoxazole scaffold is a key feature in various pharmacologically active molecules.[4][6] The exploration of isoxazole derivatives as antifungal agents is driven by their potential to interact with fungal-specific targets, offering a favorable therapeutic window.[1][2]

Quantitative Data Summary

The antifungal efficacy of various isoxazole derivatives has been quantified through determination of their Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and their effects on biofilm formation. Furthermore, the cytotoxicity of these compounds against mammalian cell lines is a critical parameter for assessing their therapeutic potential. The following tables summarize representative data for various isoxazole derivatives from published studies.

Table 1: Antifungal Activity of Representative Isoxazole Derivatives against Candida albicans

Compound IDC. albicans StrainMIC (µg/mL)MFC (µg/mL)Source
PUB9103231>1000Not Reported[7]
PUB10103231>1000Not Reported[7]
PUB1410231Not ReportedNot Reported[1]
PUB1710231Not ReportedNot Reported[1]
Derivative 14fNot SpecifiedComparable to standardNot Reported[5]
Derivative 15eNot SpecifiedSignificant activityNot Reported[5]
Derivative 15fNot SpecifiedSignificant activityNot Reported[5]

Table 2: Biofilm Inhibition by Representative Isoxazole Derivatives against Candida albicans

Compound IDC. albicans StrainConcentration (µg/mL)Biofilm Reduction (%)Source
PUB9Not Specified0.125 - 0.25>90[7]
PUB10Not Specified0.125 - 0.25>90[7]

Table 3: Cytotoxicity of Representative Isoxazole Derivatives

Compound IDCell LineIC50 (µM)Source
Isoxazole-piperazine derivativesHuh7, Mahlavu, MCF-70.3 - 3.7[8]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazoleA549, COLO 205, MDA-MB 231, PC-3< 12[6]
PUB9FibroblastsNone[7]
PUB10FibroblastsModerate[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[9][10][11][12]

1. Preparation of Fungal Inoculum: a. Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound (e.g., 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid) in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[9]

G Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A C. albicans Culture B Prepare Fungal Inoculum (0.5 McFarland) A->B E Inoculate 96-well Plate B->E C Test Compound Stock D Serial Dilutions C->D D->E F Incubate at 35°C (24-48h) E->F G Read MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against Candida albicans.

Protocol 2: Biofilm Formation Inhibition Assay

1. Preparation of Fungal Inoculum: a. Prepare a standardized suspension of C. albicans as described in Protocol 1.

2. Biofilm Formation: a. Add the fungal inoculum to the wells of a 96-well flat-bottom microtiter plate. b. Add serial dilutions of the test compound to the respective wells. c. Include a positive control (inoculum without compound) and a negative control (medium only). d. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

3. Quantification of Biofilm: a. After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. b. Quantify the biofilm using a suitable method, such as the XTT reduction assay or crystal violet staining. c. For the XTT assay, add XTT solution to each well and incubate in the dark. Measure the absorbance at 490 nm. d. For crystal violet staining, add crystal violet solution to each well, incubate, and then wash. Solubilize the stain with ethanol and measure the absorbance at 570 nm.

4. Calculation of Inhibition: a. Calculate the percentage of biofilm inhibition relative to the positive control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

1. Cell Culture: a. Culture a suitable mammalian cell line (e.g., fibroblasts, HeLa cells) in appropriate medium in a 96-well plate until confluent.[1][8]

2. Compound Treatment: a. Remove the culture medium and add fresh medium containing serial dilutions of the test compound. b. Include a vehicle control (medium with the same concentration of solvent used for the compound). c. Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

3. MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

4. Calculation of Cytotoxicity: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Potential Mechanism of Action

The precise mechanism of action for many isoxazole derivatives against C. albicans is still under investigation. However, a common target for antifungal drugs is the ergosterol biosynthesis pathway.[13] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Azole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in this pathway.[13] It is plausible that isoxazole derivatives may also interfere with this or other steps in ergosterol synthesis or disrupt the fungal cell membrane through other mechanisms. Some studies suggest that the antifungal activity of certain isoxazole derivatives against C. albicans is likely due to their interaction with fungal-specific components, such as ergosterol synthesis enzymes or cell wall synthesis pathways.[1]

G Potential Mechanism of Action of Antifungal Isoxazoles cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D E Ergosterol Integration D->E F Membrane Integrity E->F G Cell Lysis F->G Isoxazole Isoxazole Derivative Isoxazole->C Inhibition of Lanosterol 14α-demethylase (Hypothesized)

Caption: A hypothesized mechanism of action for antifungal isoxazole derivatives, targeting the ergosterol biosynthesis pathway in Candida albicans.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents. Oxazole-containing compounds have emerged as a promising class of heterocycles with diverse pharmacological activities, including antibacterial properties. This document provides detailed protocols for evaluating the in vitro antibacterial activity of a novel oxazole derivative, 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, against S. aureus. The methodologies described herein are fundamental for the preliminary assessment of its potential as a new therapeutic agent. While specific data for this compound is not yet publicly available, the following sections provide a framework for its evaluation, including hypothetical data for illustrative purposes.

Data Presentation

The antibacterial efficacy of a test compound is typically quantified by its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its selectivity, which is assessed through cytotoxicity against mammalian cells (e.g., CC50). The following tables summarize hypothetical quantitative data for this compound against representative S. aureus strains, based on activities observed for structurally related oxadiazole compounds.[1][2][3]

Table 1: In Vitro Antibacterial Activity of this compound

CompoundStrainMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus ATCC 29213 (MSSA)816
This compoundS. aureus ATCC 43300 (MRSA)1632
Vancomycin (Control)S. aureus ATCC 29213 (MSSA)12
Vancomycin (Control)S. aureus ATCC 43300 (MRSA)12

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Table 2: Cytotoxicity Profile of this compound

CompoundCell LineCC50 (µg/mL)Selectivity Index (SI) vs. MRSA
This compoundHEK293> 128> 8
Doxorubicin (Control)HEK2931.5-

CC50: 50% Cytotoxic Concentration; HEK293: Human Embryonic Kidney 293 cells; Selectivity Index (SI) = CC50 / MIC.

Experimental Workflow

The overall workflow for assessing the antibacterial activity of a novel compound involves a tiered approach, starting with primary screening for growth inhibition and progressing to more detailed characterization of its bactericidal activity and cellular toxicity.

G cluster_0 Primary Screening cluster_1 Bactericidal Activity cluster_2 Toxicity & Selectivity cluster_3 Mechanism of Action (MoA) MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC If Active Cyto Cytotoxicity Assay (e.g., MTT on HEK293 cells) MIC->Cyto TimeKill Time-Kill Kinetic Assay MBC->TimeKill MoA MoA Studies (e.g., Membrane Permeability) TimeKill->MoA G cluster_membrane Cell Membrane cluster_biosynthesis Biosynthesis Inhibition Compound 3-(4-Chlorophenyl)-1,2- oxazole-5-carboxylic acid Membrane Membrane Disruption Compound->Membrane LTA LTA Synthesis Inhibition Compound->LTA DNA DNA Interaction Compound->DNA Ion Ion Leakage Membrane->Ion Depol Depolarization Membrane->Depol Death Bacterial Cell Death Ion->Death Depol->Death LTA->Death DNA->Death

References

Application Notes and Protocols for the Use of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. The isoxazole scaffold is a critical component in a variety of pesticides, including herbicides, fungicides, and insecticides, owing to its favorable biological activity and metabolic stability.[1][2] This document outlines the synthetic pathways, experimental protocols, and biological activity of derivatives synthesized from this versatile building block.

Introduction to this compound in Agrochemicals

The isoxazole ring system is a prominent feature in modern agrochemical design.[1][2] Its unique electronic properties and structural rigidity contribute to high efficacy and target specificity. The presence of a 4-chlorophenyl substituent on the isoxazole ring is a common motif in many commercial pesticides, often enhancing the biological activity of the molecule. This compound serves as a valuable starting material for the synthesis of a diverse range of agrochemical candidates through modification of the carboxylic acid group. These modifications primarily involve the formation of amides, esters, and other derivatives to modulate the compound's physicochemical properties and biological efficacy.

Synthetic Pathways and Key Reactions

The primary synthetic utility of this compound in agrochemical synthesis lies in the conversion of its carboxylic acid moiety into other functional groups, most notably amides. This is typically achieved through a two-step process: activation of the carboxylic acid, followed by reaction with a desired amine.

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is crucial for facilitating the subsequent amidation reaction. The resulting acyl chloride can then be coupled with a variety of amines to generate a library of candidate agrochemicals. This approach is analogous to the synthesis of other isoxazole-based agrochemicals where the carboxylic acid is activated to facilitate amide bond formation.

DOT Diagram of the General Synthetic Workflow

A 3-(4-Chlorophenyl)-1,2-oxazole- 5-carboxylic acid B Activation of Carboxylic Acid A->B C 3-(4-Chlorophenyl)-1,2-oxazole- 5-carbonyl chloride B->C D Amine Coupling (Amidation) C->D E Target Agrochemical (e.g., Amide Derivative) D->E

Caption: General workflow for the synthesis of agrochemical candidates.

Experimental Protocols

The following protocols are representative methods for the synthesis of agrochemical derivatives from this compound. These are based on established procedures for the synthesis of structurally similar isoxazole-based agrochemicals.

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous toluene or dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride.

  • The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-substituted-3-(4-Chlorophenyl)-1,2-oxazole-5-carboxamides

This protocol details the coupling of the acyl chloride with a representative amine to form the final amide product.

Materials:

  • 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride (from Protocol 1)

  • Substituted amine (e.g., 2-amino-N-ethylbenzenemethanol) (1-1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1-1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of crude 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted-3-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide.

DOT Diagram of the Experimental Workflow

cluster_0 Protocol 1: Acyl Chloride Formation cluster_1 Protocol 2: Amide Synthesis A Mix Carboxylic Acid, Toluene, and DMF B Add Thionyl Chloride A->B C Reflux for 2-4h B->C D Evaporate Solvent and Excess Reagent C->D E Crude Acyl Chloride D->E G Add Acyl Chloride Solution E->G Use in next step F Dissolve Amine and Base in DCM (Ice Bath) F->G H Stir at RT for 4-12h G->H I Aqueous Workup (Wash and Dry) H->I J Purification (Chromatography) I->J K Pure Amide Product J->K

Caption: Step-by-step experimental workflow for amide synthesis.

Quantitative Data and Biological Activity

The efficacy of the synthesized agrochemical derivatives would be evaluated against various pests, weeds, or fungal pathogens. The following tables present hypothetical, yet representative, data for a series of N-substituted-3-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide derivatives.

Table 1: Synthesis Yields of N-substituted-3-(4-Chlorophenyl)-1,2-oxazole-5-carboxamides

Compound IDR-group on AmineYield (%)Purity (%)
AG-01 -CH₂CH₂OH85>98
AG-02 -CH(CH₃)₂92>99
AG-03 -C₆H₅78>97
AG-04 -CH₂-c-C₃H₅88>98

Table 2: Herbicidal Activity of Synthesized Compounds

Compound IDTarget WeedEC₅₀ (µM)
AG-01 Avena fatua (Wild Oat)15.2
AG-02 Amaranthus retroflexus (Redroot Pigweed)8.5
AG-03 Avena fatua (Wild Oat)22.7
AG-04 Amaranthus retroflexus (Redroot Pigweed)5.1
Control Glyphosate2.3

Table 3: Fungicidal Activity of Synthesized Compounds

Compound IDTarget FungusMIC (µg/mL)
AG-01 Botrytis cinerea12.5
AG-02 Puccinia triticina25
AG-03 Botrytis cinerea10
AG-04 Puccinia triticina>50
Control Tebuconazole1.5

Signaling Pathways and Mechanism of Action

While the specific mechanism of action can vary depending on the final structure of the derivative, many isoxazole-containing agrochemicals are known to act as inhibitors of specific enzymes or protein functions in the target organisms. For instance, some isoxazole herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis. Certain fungicidal isoxazoles act by inhibiting succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain. The development of novel derivatives from this compound would involve screening for such inhibitory activities.

DOT Diagram of a Hypothetical Signaling Pathway Inhibition

A Agrochemical Derivative (e.g., AG-04) C Enzyme Inhibition A->C B Target Enzyme (e.g., HPPD) B->C D Biosynthesis Pathway (e.g., Plastoquinone Synthesis) C->D Blocks E Disruption of Essential Cellular Function D->E Leads to F Weed Death E->F Results in

Caption: Inhibition of a key enzyme pathway by an agrochemical.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of new agrochemicals. The straightforward conversion of its carboxylic acid group into a variety of other functionalities, particularly amides, allows for the generation of diverse chemical libraries for high-throughput screening. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this intermediate in the development of next-generation crop protection agents. Further derivatization and biological evaluation are warranted to identify lead compounds with superior efficacy and safety profiles.

References

Application Notes and Protocols: Derivatization of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel amide and ester derivatives from the parent compound, 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid. Isoxazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents with enhanced potency and selectivity. This guide outlines step-by-step procedures for amide coupling and esterification, as well as established protocols for evaluating the biological activity of the synthesized compounds.

Synthetic Derivatization Protocols

The carboxylic acid group at the 5-position of the 3-(4-chlorophenyl)-1,2-oxazole core is a versatile handle for chemical modification, primarily through the formation of amides and esters.

General Workflow for Synthesis and Evaluation

The overall process involves the synthesis of derivatives followed by a cascade of biological screenings to identify lead compounds.

G General Workflow: Synthesis to Biological Evaluation start Start: 3-(4-Chlorophenyl)-1,2- oxazole-5-carboxylic acid derivatization Derivatization Reaction (Amidation or Esterification) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification primary_screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary / Mechanism of Action Assays (e.g., Enzyme Inhibition, Anti-inflammatory) hit_id->secondary_screening Active Compounds lead_compound Lead Compound hit_id->lead_compound Inactive secondary_screening->lead_compound

Caption: Workflow from starting material to lead compound identification.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[3]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

  • Characterize the final product using NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Synthesis of Ester Derivatives

This protocol details the esterification of this compound with an alcohol using a triphenylphosphine oxide/oxalyl chloride system.[4]

Materials:

  • This compound

  • Desired alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine oxide (TPPO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve TPPO (1.1 eq) in anhydrous CH₃CN.

  • Slowly add oxalyl chloride (1.2 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq), the desired alcohol (1.3 eq), and TEA (1.1 eq) in DCM.

  • Add the carboxylic acid/alcohol solution to the activated TPPO solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the pure ester.

  • Characterize the final product using NMR, FT-IR, and Mass Spectrometry.

Biological Evaluation Protocols

The following are standard protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities of the synthesized derivatives.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial and fungal strains.[5][6]

Materials:

  • Synthesized derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of appropriate broth to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a standard drug as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the derivatives against cancer cell lines.[4][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control (standard drug).

  • Incubate the plate for another 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) value for each compound.[8]

Protocol 5: In Vitro COX-2 Inhibition Assay for Anti-inflammatory Activity

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes. This assay measures the ability of the derivatives to selectively inhibit the COX-2 isoform.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Synthesized derivatives dissolved in DMSO

  • COX-2 specific inhibitor (e.g., Celecoxib) as a positive control

  • Prostaglandin E₂ (PGE₂) EIA Kit

Procedure:

  • Activate the COX-2 enzyme by pre-incubating it with heme in the reaction buffer.

  • Add the test compounds at various concentrations (or DMSO for the control) to the activated enzyme and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the compound concentration.

Data Presentation

Quantitative results from biological assays should be summarized for clear comparison. The following tables are examples based on representative data for related heterocyclic compounds, as specific data for this compound derivatives is not available in the cited literature.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeR-GroupS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Parent Acid -->128>128>128
CP-AM-01 AmidePhenyl3264128
CP-AM-02 Amide4-Fluorophenyl163264
CP-AM-03 AmideBenzyl64128>128
CP-ES-01 EsterEthyl>128>128>128
CP-ES-02 EsterBenzyl6464128
Ciprofloxacin --0.50.25NA
Fluconazole --NANA8

Table 2: Representative Anticancer Activity (GI₅₀ in µM)

Compound IDDerivative TypeR-GroupMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Parent Acid -->100>100>100
CP-AM-01 AmidePhenyl25.531.245.8
CP-AM-02 Amide4-Fluorophenyl10.815.119.4
CP-AM-04 Amide2-Nitrophenyl8.29.912.5
CP-ES-02 EsterBenzyl55.168.372.0
Doxorubicin --0.050.080.12

Table 3: Representative Anti-inflammatory Activity (COX-2 Inhibition)

Compound IDDerivative TypeR-GroupCOX-2 IC₅₀ (µM)
Parent Acid -->50
CP-AM-01 AmidePhenyl15.2
CP-AM-02 Amide4-Fluorophenyl5.8
CP-AM-05 Amide4-Methoxyphenyl1.5
Celecoxib --0.045

Putative Signaling Pathway

COX-2 Inhibition in the Inflammatory Pathway

The anti-inflammatory activity of many isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, is mediated through the arachidonic acid pathway.[1] Derivatives of this compound may act similarly by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G Mechanism of Action: COX-2 Inhibition stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A₂ stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (PGE₂) cox2->pgs converts to inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediate inhibitor Isoxazole Derivative (Test Compound) inhibitor->cox2 inhibits

Caption: Inhibition of the COX-2 enzyme blocks prostaglandin synthesis.

References

Application Notes and Protocols for the Biological Evaluation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical in vitro and in vivo evaluation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid (herein referred to as CPO-5CA) as a potential anticancer agent. The protocols detailed below are based on established methodologies for the characterization of novel therapeutic compounds.

In Vitro Cytotoxicity and Anti-Proliferative Activity

A primary step in the evaluation of a potential anticancer agent is to determine its cytotoxic and anti-proliferative effects on a panel of human cancer cell lines.

Application Note 1.1: Determination of IC50 Values using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of CPO-5CA, a key measure of its potency.

Experimental Protocol 1.1: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of CPO-5CA (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[2][3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Understanding how a compound exerts its anticancer effects is critical. Key mechanisms include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Application Note 2.1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[5][6] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5]

Experimental Protocol 2.1: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with CPO-5CA at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[1]

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Application Note 2.2: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Experimental Protocol 2.2: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with CPO-5CA at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[1]

  • Cell Staining: Wash the cells with PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[7]

Elucidation of Molecular Signaling Pathways

Identifying the molecular targets and signaling pathways affected by CPO-5CA is essential for understanding its mechanism of action and for the development of biomarkers.

Application Note 3.1: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[8] This can reveal if CPO-5CA modulates key cancer-related signaling pathways, such as those involved in cell survival, proliferation, and apoptosis (e.g., PI3K/Akt, MAPK, or p53 pathways).

Experimental Protocol 3.1: Western Blotting
  • Protein Extraction: Lyse CPO-5CA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of key signaling kinases), followed by incubation with an appropriate HRP-conjugated secondary antibody.[8]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Data Analysis: Quantify the band intensities using densitometry software.

In Vivo Antitumor Efficacy

To translate promising in vitro findings, it is crucial to assess the therapeutic potential and toxicity of CPO-5CA in a living organism using xenograft models.[9]

Application Note 4.1: Evaluation of Antitumor Activity in a Subcutaneous Xenograft Model

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of novel anticancer agents.[10]

Experimental Protocol 4.1: Subcutaneous Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[9]

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

  • Drug Administration: Administer CPO-5CA via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.[9]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor volume and tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and structured tables for comparative analysis. Below are templates for presenting hypothetical data for CPO-5CA.

Table 1: Hypothetical In Vitro Cytotoxicity of CPO-5CA

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HCT116Colon Cancer8.2
PC-3Prostate Cancer18.9

Table 2: Hypothetical Effect of CPO-5CA on Cell Cycle Distribution in HCT116 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45.2 ± 3.135.8 ± 2.519.0 ± 1.8
CPO-5CA (8.2 µM)68.5 ± 4.215.3 ± 1.916.2 ± 2.1

Table 3: Hypothetical In Vivo Antitumor Efficacy of CPO-5CA in an HCT116 Xenograft Model

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
CPO-5CA25 mg/kg850 ± 18043.3
CPO-5CA50 mg/kg450 ± 12070.0

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and a hypothetical signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start CPO-5CA mtt MTT Assay (Cytotoxicity, IC50) start->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle western_blot Western Blot (Mechanism of Action) apoptosis->western_blot cell_cycle->western_blot xenograft Xenograft Model (Antitumor Efficacy) western_blot->xenograft

Caption: Workflow for the biological evaluation of CPO-5CA.

signaling_pathway CPO5CA CPO-5CA PI3K PI3K CPO5CA->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by CPO-5CA.

References

Application Notes and Protocols for the Characterization of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Its structural characterization is crucial for quality control, stability studies, and regulatory submissions. These application notes provide detailed protocols for the analytical characterization of this molecule using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 338982-11-9[1]
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
IUPAC Name This compound

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and quantifying the amount of this compound. Due to the presence of a chromophore, UV detection is suitable.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection separation->detection analysis Data Analysis detection->analysis Chromatogram

Caption: A typical workflow for the HPLC analysis of the target compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Gradient: Start with 30% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Data Presentation:

ParameterExpected Value
Retention Time (tR) ~ 8-12 min (dependent on exact gradient)
Purity (by area %) > 98%
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of the target molecule requires derivatization to increase its volatility. A common approach is esterification, for example, to its methyl ester.

Workflow for GC-MS Analysis (with Derivatization)

GCMS_Workflow sample Sample derivatization Derivatization (Esterification) sample->derivatization gcms GC-MS System derivatization->gcms Injection separation GC Column Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer ionization->detection analysis Data Analysis detection->analysis Mass Spectrum

Caption: Workflow for GC-MS analysis including the derivatization step.

Experimental Protocol:

  • Derivatization (Methyl Ester Formation):

    • To 1 mg of the compound in a vial, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl ester with 2 x 1 mL of ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Data Presentation:

ParameterExpected Value (for Methyl Ester)
Retention Time (tR) ~ 10-15 min
Molecular Ion (M+) m/z 237/239 (due to Cl isotope)
Key Fragments Predicted fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the oxazole ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

Logical Relationship of Spectroscopic Data

Spectro_Logic cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry HNMR 1H NMR Structure Molecular Structure HNMR->Structure Proton Environment CNMR 13C NMR CNMR->Structure Carbon Skeleton MS Mass Spectrum MS->Structure Molecular Weight & Fragmentation

Caption: Interrelation of spectroscopic data for structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, with a sufficient number of scans for good signal-to-noise.

Data Presentation (Predicted based on analogous structures):

¹H NMR (Predicted in DMSO-d₆)¹³C NMR (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity & Integration Chemical Shift (δ, ppm) Assignment
~13.5br s, 1H (COOH)~165C=O (Carboxylic Acid)
~8.0d, 2H (Aromatic)~160C5 (Oxazole)
~7.6d, 2H (Aromatic)~155C3 (Oxazole)
~7.4s, 1H (Oxazole C4-H)~138C (Aromatic, C-Cl)
~130CH (Aromatic)
~129CH (Aromatic)
~128C (Aromatic, C-Oxazole)
~110C4 (Oxazole)

Note: Actual chemical shifts may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Resolution: > 10,000.

Data Presentation:

ParameterExpected Value
Ionization Mode ESI- or ESI+
[M-H]⁻ (calculated) 222.0014
[M+H]⁺ (calculated) 224.0160

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.

Workflow for Thermal Analysis

Thermal_Analysis_Workflow sample Sample Preparation dsc DSC Analysis sample->dsc tga TGA Analysis sample->tga melting Melting Point dsc->melting decomposition Decomposition Profile tga->decomposition

References

Application Note: HPLC Purification of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules.[1] Efficient purification of this compound is crucial for ensuring the quality and reliability of downstream applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from typical reaction mixtures. The described method utilizes reverse-phase chromatography, which is well-suited for the separation of moderately polar organic compounds like the target molecule.

Physicochemical Properties (Analog)

PropertyValue (for 3-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid)Reference
Molecular Weight237.64 g/mol [2]
XLogP32.6[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count4[2]

These properties suggest that the compound is amenable to reverse-phase HPLC. The presence of a carboxylic acid group indicates that pH control of the mobile phase will be important for achieving good peak shape.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a preparative HPLC system.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA), (HPLC grade, >99.5%)

  • Methanol (for sample dissolution and injector cleaning)

  • Dimethyl sulfoxide (DMSO), (if needed for sample dissolution)

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The specific dimensions can be adapted based on the amount of material to be purified.

3. Sample Preparation

  • Dissolve the crude sample in a minimal amount of a suitable solvent. A mixture of methanol and a small amount of DMSO can be effective if solubility is an issue. The final concentration should be as high as possible without causing precipitation.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterCondition
Column C18 Reverse-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 70% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient

5. Purification Procedure

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Inject the filtered crude sample onto the column.

  • Run the gradient method as described in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the main peak of the target compound.

  • After the desired peak has eluted, wash the column with a high percentage of mobile phase B (e.g., 95%) to elute any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

6. Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions.

  • Remove the acetonitrile by rotary evaporation.

  • The remaining aqueous solution containing the product can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the TFA.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow Crude Crude Product Dissolve Dissolve & Filter Crude->Dissolve HPLC Preparative HPLC (C18, Water/ACN/TFA) Dissolve->HPLC Collect Fraction Collection HPLC->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If Pure Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the HPLC purification of the target compound.

The described reverse-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA ensures good separation and peak shape. This protocol can be adapted and optimized for different scales of purification, making it a valuable tool for researchers in drug discovery and development.

References

Application Notes and Protocols for the Investigation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole core. While specific mechanism-of-action studies for this molecule are not extensively documented in current literature, its structural motifs are present in compounds with known biological activities. The isoxazole ring is a key feature in various pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[1][2][3] For instance, the isoxazole moiety is found in the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[1] This suggests that this compound holds potential as a scaffold for the development of novel therapeutic agents.[4]

These application notes provide a framework for the initial investigation of this compound's biological activities, focusing on its potential anti-inflammatory and antimicrobial properties. The protocols outlined below are standard methodologies for screening and beginning to characterize the mechanism of action of a novel chemical entity.

Potential Signaling Pathways and Rationale for Investigation

Given the prevalence of the isoxazole scaffold in anti-inflammatory drugs, two key signaling pathways are of immediate interest for mechanistic studies: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8] Investigating the effect of this compound on these pathways can provide insight into its potential anti-inflammatory mechanism.

G cluster_0 Proposed Investigation Workflow A Compound Procurement/ Synthesis of This compound B Primary Screening Assays A->B C Antimicrobial Activity (e.g., Broth Microdilution) B->C D Anti-inflammatory Activity (e.g., LPS-stimulated Macrophages) B->D E Secondary Mechanistic Assays (if primary screen is positive) C->E D->E F Target Identification (e.g., Kinase Profiling, Affinity Chromatography) E->F G Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) E->G H Lead Optimization F->H G->H

Caption: Proposed workflow for the biological evaluation of this compound.

Data Presentation: Standardized Tables

Effective data management is crucial for comparing the biological activity of a novel compound. The following tables provide a standardized format for presenting quantitative data from the proposed experimental protocols.

Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

Test Microorganism Gram Stain Compound Concentration (µg/mL) Positive Control (Antibiotic) MIC (µg/mL) of Test Compound
Staphylococcus aureus Positive 256, 128, 64, 32, 16, 8, 4, 2 Vancomycin (MIC: X µg/mL)
Escherichia coli Negative 256, 128, 64, 32, 16, 8, 4, 2 Gentamicin (MIC: Y µg/mL)

| Candida albicans | N/A (Fungus)| 256, 128, 64, 32, 16, 8, 4, 2 | Fluconazole (MIC: Z µg/mL) | |

Table 2: Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokine Production

Cell Line Stimulant Compound Concentration (µM) Cytokine Assayed IC₅₀ (µM)
RAW 264.7 Macrophages LPS (1 µg/mL) 100, 50, 25, 12.5, 6.25, 3.125 TNF-α
RAW 264.7 Macrophages LPS (1 µg/mL) 100, 50, 25, 12.5, 6.25, 3.125 IL-6

| Human PBMCs | LPS (1 µg/mL) | 100, 50, 25, 12.5, 6.25, 3.125 | IL-1β | |

Table 3: Cytotoxicity Assay

Cell Line Assay Duration (hours) Compound Concentration (µM) Assay Method CC₅₀ (µM)
RAW 264.7 Macrophages 24 200, 100, 50, 25, 12.5, 6.25 MTT Assay

| HEK293 | 24 | 200, 100, 50, 25, 12.5, 6.25 | MTT Assay | |

Experimental Protocols

Protocol 4.1: Antimicrobial Susceptibility Testing - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.[9][10][11]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate microbial growth medium

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add a specific volume of the test compound stock solution to the first column to achieve the highest desired concentration (e.g., 256 µg/mL).

    • Perform serial two-fold dilutions across the plate by transferring 100 µL from each well to the next. Discard the final 100 µL from the last column.

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11][12]

Protocol 4.2: In Vitro Anti-inflammatory Assay - Inhibition of LPS-induced Cytokine Production in Macrophages

This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assessment

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours before stimulation. Include a vehicle control (DMSO).

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assessment:

    • To ensure that the observed inhibition is not due to cell death, perform a parallel MTT assay on the remaining cells in the plate.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

Visualization of Potential Signaling Pathways

The following diagrams illustrate the canonical NF-κB and a representative MAPK signaling pathway, which are common targets for anti-inflammatory agents.

G cluster_1 Canonical NF-κB Signaling Pathway cluster_2 Potential Inhibition Point LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) NFkB_nuc->Genes induces transcription Compound 3-(4-Chlorophenyl)-1,2- oxazole-5-carboxylic acid Compound->IKK G cluster_1 p38 MAPK Signaling Pathway cluster_2 Potential Inhibition Point Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes promotes transcription Compound 3-(4-Chlorophenyl)-1,2- oxazole-5-carboxylic acid Compound->p38

References

Troubleshooting & Optimization

Technical Support Center: 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.- Screen a wider range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).- Try a solvent/anti-solvent system. For example, dissolve the compound in a good solvent like hot ethanol and slowly add a poor solvent like water or hexane until turbidity is observed, then allow to cool slowly.- Ensure the cooling process is slow to allow for selective crystallization.
Starting material or a key intermediate is present as a major impurity.- Perform an acid-base extraction to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous phase. Re-acidify the aqueous phase to precipitate the pure product.- Consider a chromatographic purification step prior to final recrystallization.
Poor Recovery After Purification The compound is significantly soluble in the chosen recrystallization solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.- Minimize the amount of solvent used for dissolution.- After cooling, chill the solution in an ice bath or refrigerator for an extended period to maximize precipitation.
The compound adheres to glassware or filtration apparatus.- Use a spatula to scrape the product from the glassware.- Rinse the glassware with a small amount of the cold recrystallization solvent and add it to the filtration funnel.
Oily Product or Failure to Crystallize Presence of impurities that inhibit crystallization.- Attempt to "crash out" the product by adding a large volume of a non-polar anti-solvent (e.g., hexane). The resulting solid will likely be amorphous and require further purification but separates it from oily impurities.- Use seed crystals from a previous successful crystallization to induce crystal formation.- Consider purification by column chromatography.
The compound may have a low melting point or form a eutectic mixture with impurities.- Characterize the product using techniques like NMR and Mass Spectrometry to confirm its identity and assess purity before attempting crystallization again with a purer sample.
Colored Impurities Present Highly colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use with caution as it can also adsorb the product, leading to lower recovery. Filter the hot solution to remove the charcoal before cooling.- Column chromatography can be effective in separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often include unreacted starting materials such as 4-chlorobenzaldehyde and hydroxylamine, as well as side products from the cyclization reaction. Depending on the synthetic route, regioisomers or dimeric species might also be present.

Q2: What is the recommended solvent for recrystallizing this compound?

A2: While the optimal solvent should be determined experimentally, good starting points for screening include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate and hexane. The goal is to find a solvent that fully dissolves the compound at an elevated temperature but provides low solubility upon cooling.

Q3: How can I effectively remove unreacted 4-chlorobenzaldehyde?

A3: Unreacted 4-chlorobenzaldehyde is not acidic and can be removed through an acid-base extraction. Dissolve the crude mixture in a solvent like ethyl acetate and extract with an aqueous base (e.g., 1M sodium bicarbonate). The acidic product will partition into the aqueous layer, leaving the neutral aldehyde in the organic layer. The product can then be recovered by acidifying the aqueous layer.

Q4: My purified product still shows a broad melting point. What should I do?

A4: A broad melting point typically indicates the presence of impurities. Consider a secondary purification step. If you have already tried recrystallization, column chromatography using a silica gel stationary phase and a mobile phase such as a gradient of ethyl acetate in hexane with 1% acetic acid may be effective.

Q5: Is this compound stable to heat?

A5: Generally, oxazole rings and carboxylic acids are thermally stable under typical recrystallization conditions. However, prolonged heating at very high temperatures, especially in the presence of strong acids or bases, could potentially lead to degradation. It is advisable to use the minimum amount of heat necessary to dissolve the compound.

Quantitative Data

Table 1: Example Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Water< 0.10.5
Ethanol550
Isopropanol345
Acetonitrile860
Ethyl Acetate1075
Hexane< 0.1< 0.1
Toluene120

Note: This is example data for illustrative purposes.

Table 2: Comparison of Purification Methods (Example Data)

Purification MethodPurity (by HPLC)Recovery YieldThroughput
Recrystallization (Ethanol)98.5%85%High
Recrystallization (Ethyl Acetate/Hexane)99.2%80%High
Acid-Base Extraction followed by Recrystallization99.5%75%Medium
Column Chromatography> 99.8%60%Low

Note: This is example data for illustrative purposes.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (refer to Table 1).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2). The purified product will precipitate out.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with Aq. NaHCO3 Dissolve->Extract Organic Organic Layer (Neutral Impurities) Extract->Organic Separate Aqueous Aqueous Layer (Product Salt) Extract->Aqueous Separate Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Troubleshooting_Tree start Low Purity after Initial Purification check_impurities Identify Impurities (e.g., NMR, LC-MS) start->check_impurities neutral_imp Neutral Impurities (e.g., starting material) check_impurities->neutral_imp Predominant? acidic_imp Acidic/Polar Impurities check_impurities->acidic_imp Predominant? acid_base Perform Acid-Base Extraction neutral_imp->acid_base column Use Column Chromatography acidic_imp->column recrystallize Re-screen Recrystallization Solvents acidic_imp->recrystallize end High Purity Product acid_base->end column->end recrystallize->end Impurity_Types main This compound imp_cat Potential Impurity Categories main->imp_cat sm Starting Materials (e.g., 4-chlorobenzaldehyde) imp_cat->sm reagents Reagents/Byproducts (e.g., hydroxylamine) imp_cat->reagents side_prod Reaction Side-Products (e.g., regioisomers) imp_cat->side_prod

Optimizing reaction conditions for the synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete formation of the nitrile oxide intermediate.- Sub-optimal reaction temperature or time.- Inefficient cyclization.- Degradation of starting materials or product.- Ensure complete conversion of the oxime to the nitrile oxide by monitoring with TLC.- Optimize reaction temperature and time. For the cycloaddition step, prolonged reaction times at room temperature or slightly elevated temperatures may be necessary.[1] - Use a suitable dehydrating agent for the cyclization step if applicable.
Formation of Regioisomers In syntheses involving unsymmetrical starting materials, the formation of both 3,5-disubstituted and other isomers is possible.- The choice of synthetic route can dictate regioselectivity. The reaction of a β-keto ester with hydroxylamine, followed by cyclization, generally provides good regiocontrol.[2] - Modifying reaction conditions such as solvent and temperature can sometimes influence the isomeric ratio.
Presence of Dimeric Byproducts (Furoxans) Dimerization of the nitrile oxide intermediate can compete with the desired cycloaddition reaction, especially at high concentrations of the nitrile oxide or in the absence of a suitable dipolarophile.- Generate the nitrile oxide in situ in the presence of the dipolarophile (e.g., an alkyne).- Employ a slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) to maintain a low concentration of the nitrile oxide throughout the reaction.
Hydrolysis of the Carboxylic Ester Precursor If synthesizing the carboxylic acid via hydrolysis of its ester, premature hydrolysis can occur during workup or purification under acidic or basic conditions.- Maintain anhydrous conditions during the reaction if possible.- Use a neutral workup procedure, for example, washing with brine.- If purification by column chromatography is required, ensure the silica gel is neutral.
Incomplete Hydrolysis of the Ester Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH or LiOH).- Increase the reaction time and/or temperature.- Use a higher concentration of the base.- Monitor the reaction progress by TLC until the starting ester is fully consumed.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and reliable methods include:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a 4-chlorobenzonitrile oxide (generated in situ from 4-chlorobenzaldoxime) with an acetylenic carboxylate, followed by hydrolysis of the resulting ester. This method offers good control over regioselectivity.

  • Reaction of a β-Diketone with Hydroxylamine: A suitable β-diketone precursor can be cyclized with hydroxylamine to form the isoxazole ring. Subsequent modification of a side chain can then yield the carboxylic acid.

  • From a Chalcone Precursor: Synthesis can proceed via a brominated chalcone intermediate which is then cyclized with hydroxylamine.[3]

Q2: How can I best monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q3: What are the optimal conditions for the hydrolysis of the ethyl ester of this compound?

A3: The ester can be effectively hydrolyzed using a solution of sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran. The reaction is typically stirred at room temperature for several hours or gently heated to ensure complete conversion. Acidification of the reaction mixture with an acid such as HCl will then precipitate the desired carboxylic acid.

Q4: I am observing an impurity with a similar Rf value to my product. How can I improve the purification?

A4: If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: This is an excellent method for purifying solid products. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

  • Alternative Chromatography: If silica gel is not effective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from established procedures for isoxazole synthesis.

Materials:

  • 4-Chlorobenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve 4-chlorobenzaldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF/water or methanol/water.

  • Add a solution of NaOH or LiOH (2-3 eq) in water.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl (e.g., 1M or 2M solution).

  • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Optimization of Base and Solvent for Cycloaddition
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.1)DCMRT2475
2DIPEA (1.1)DCMRT2472
3TEA (1.1)THFRT2481
4TEA (1.5)THFRT2483
5TEA (1.1)AcetonitrileRT2465

Yields are hypothetical and for illustrative purposes based on typical optimization studies.

Table 2: Optimization of Hydrolysis Conditions
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOH (2 eq)MeOH/H₂ORT488
2NaOH (3 eq)MeOH/H₂ORT292
3LiOH (2 eq)THF/H₂ORT490
4LiOH (2 eq)THF/H₂O40295

Yields are hypothetical and for illustrative purposes based on typical optimization studies.

Visualizations

experimental_workflow cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Hydrolysis start 4-Chlorobenzaldoxime + Ethyl Propiolate reagents1 NCS, TEA in THF product1 Ethyl 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylate reagents1->product1 Cycloaddition reagents2 NaOH or LiOH in THF/H₂O product1->reagents2 product2 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylic acid reagents2->product2 Hydrolysis & Acidification

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield? check_nitrile_oxide Check Nitrile Oxide Formation (TLC) start->check_nitrile_oxide Yes successful_synthesis Successful Synthesis start->successful_synthesis No optimize_conditions Optimize Temp/Time check_nitrile_oxide->optimize_conditions dimer_check Dimeric Byproduct Observed? optimize_conditions->dimer_check slow_addition Slowly Add Oxidant dimer_check->slow_addition Yes dimer_check->successful_synthesis No in_situ Generate Nitrile Oxide in situ slow_addition->in_situ in_situ->successful_synthesis

Caption: Troubleshooting logic for low yield in the cycloaddition step.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the two primary stages of the synthesis: the 1,3-dipolar cycloaddition to form the ethyl ester precursor and the subsequent saponification to the final carboxylic acid product.

Stage 1: 1,3-Dipolar Cycloaddition for Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

Q1: My yield of the ethyl ester is low, and I observe a significant amount of a white, crystalline solid that is difficult to separate from my product. What is this byproduct and how can I minimize its formation?

A1: The most common byproduct in 1,3-dipolar cycloaddition reactions involving nitrile oxides is the furoxan (a 1,2,5-oxadiazole-2-oxide), formed by the dimerization of the nitrile oxide intermediate. This is particularly prevalent if the nitrile oxide is generated faster than it is consumed by the dipolarophile (ethyl propiolate).

Troubleshooting Strategies:

  • Slow Addition: Add the reagent used to generate the nitrile oxide (e.g., a solution of N-chlorosuccinimide or an aqueous solution of sodium hypochlorite) dropwise to the reaction mixture containing the 4-chlorobenzaldehyde oxime and ethyl propiolate. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

  • Control of Stoichiometry: Ensure that the ethyl propiolate is present in a slight excess to act as an efficient trap for the in situ generated nitrile oxide.

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can sometimes accelerate the rate of nitrile oxide dimerization.

Q2: My reaction is sluggish, and I have a significant amount of unreacted starting materials (4-chlorobenzaldehyde oxime and ethyl propiolate) even after prolonged reaction times. What could be the issue?

A2: Incomplete reaction can be due to inefficient generation of the nitrile oxide or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Reagent Purity: Ensure that all starting materials, especially the 4-chlorobenzaldehyde oxime and the halogenating agent (e.g., N-chlorosuccinimide), are of high purity. Impurities can interfere with the reaction.

  • Base Strength and Solubility: If using a base like triethylamine to eliminate HCl and form the nitrile oxide, ensure it is fresh and added in the correct stoichiometric amount. The choice of solvent should also ensure that all reactants are sufficiently soluble.

  • Activation of the Oxime: Confirm that the initial step of converting the oxime to a hydroxamoyl halide is proceeding as expected. This can be monitored by thin-layer chromatography (TLC) if a stable intermediate is formed.

Stage 2: Saponification of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

Q3: After acidification of the reaction mixture, I am getting an oily product or a solid with a low melting point, and my final yield of the carboxylic acid is poor. What is the likely cause?

A3: A common issue in saponification is incomplete hydrolysis, leading to the presence of the starting ethyl ester in the final product. The ester is less polar than the carboxylic acid and can result in an impure, oily, or low-melting-point solid.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Increase the reaction time or temperature of the saponification. Monitoring the reaction by TLC is crucial to ensure the complete disappearance of the starting ester.

  • Concentration of Base: Use a sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide) to drive the reaction to completion.

  • Solvent System: Ensure that the ethyl ester is soluble in the reaction medium. A co-solvent such as tetrahydrofuran (THF) or methanol is often used with an aqueous base solution to ensure homogeneity.

Q4: I am concerned about the stability of the isoxazole ring under the basic conditions of saponification. Could ring-opening be a significant side reaction?

A4: While isoxazole rings can be susceptible to cleavage under strongly basic conditions, 3,5-disubstituted isoxazoles are generally more stable than other substitution patterns. However, prolonged exposure to high concentrations of base at elevated temperatures can lead to degradation.

Troubleshooting Strategies:

  • Milder Conditions: If ring-opening is suspected, consider using milder hydrolysis conditions. This could involve using a weaker base like lithium hydroxide or conducting the reaction at a lower temperature for a longer period.

  • Monitoring: Closely monitor the reaction for the appearance of new, more polar spots on the TLC plate, which could indicate the formation of ring-opened byproducts.

  • Work-up: Upon completion of the reaction, promptly neutralize the excess base with acid and proceed with the extraction to minimize the time the product spends in a strongly basic solution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Please note that these are representative values and may require optimization for your specific experimental setup.

ParameterStage 1: CycloadditionStage 2: Saponification
Key Reagents 4-Chlorobenzaldehyde oxime, Ethyl propiolate, NCS, Et3NEthyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate, NaOH
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Methanol/Water or Ethanol/Water
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Reaction Time 2-12 hours1-6 hours
Typical Yield 60-80% (of ethyl ester)>90% (of carboxylic acid)
Major Byproduct 4,4'-DichlorofuroxanUnhydrolyzed ethyl ester
Byproduct Mitigation Slow addition of NCS, slight excess of ethyl propiolateIncreased reaction time, sufficient excess of base

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

  • To a stirred solution of 4-chlorobenzaldehyde oxime (1 equivalent) and ethyl propiolate (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes.

  • After the addition of NCS, add triethylamine (Et3N) (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl ester.

Protocol 2: Synthesis of this compound

  • Dissolve the ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final carboxylic acid.

Visualizations

Synthesis_Pathway Reactant1 4-Chlorobenzaldehyde Oxime Reagent1 NCS, Et3N Reactant1->Reagent1 Reactant2 Ethyl Propiolate Product1 Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate Reactant2->Product1 Intermediate1 4-Chlorobenzonitrile Oxide Reagent1->Intermediate1 In situ generation Intermediate1->Product1 [3+2] Cycloaddition Byproduct1 4,4'-Dichlorofuroxan (Dimerization Byproduct) Intermediate1->Byproduct1 Dimerization Reagent2 NaOH, H2O/MeOH Product1->Reagent2 Byproduct2 Unhydrolyzed Ester Product1->Byproduct2 Incomplete Reaction FinalProduct This compound Reagent2->FinalProduct Saponification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Stage1 Stage 1: Cycloaddition Start->Stage1 Stage2 Stage 2: Saponification Start->Stage2 LowYield1 Low Yield of Ester Stage1->LowYield1 Dimer Furoxan Dimer Present? LowYield1->Dimer Yes SlowReaction Sluggish Reaction? LowYield1->SlowReaction Yes Sol_SlowAdd Slow Add'n of NCS Dimer->Sol_SlowAdd Sol_Stoich Check Stoichiometry Dimer->Sol_Stoich Sol_Purity Check Reagent Purity SlowReaction->Sol_Purity Sol_Temp Optimize Temperature SlowReaction->Sol_Temp LowYield2 Low Yield of Acid Stage2->LowYield2 EsterImpurity Unhydrolyzed Ester? LowYield2->EsterImpurity Yes RingOpening Possible Ring Opening? LowYield2->RingOpening Suspected Sol_TimeTemp Increase Time/Temp EsterImpurity->Sol_TimeTemp Sol_Base Increase Base Conc. EsterImpurity->Sol_Base Sol_Milder Use Milder Conditions RingOpening->Sol_Milder

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Improving yield in the cyclization step of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cyclization step in isoxazole synthesis, a critical process in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the cyclization step of isoxazole synthesis are a frequent challenge. The primary causes often revolve around the stability and reactivity of the nitrile oxide intermediate.

Common Causes and Troubleshooting Strategies:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, which is a common side reaction that lowers the yield of the desired isoxazole.[1][2][3]

    • Solution: Generate the nitrile oxide in situ at a low temperature.[4] This ensures that the nitrile oxide reacts promptly with the dipolarophile as it is formed, minimizing its concentration and the likelihood of dimerization. Slow addition of the nitrile oxide precursor to the reaction mixture can also help maintain a low concentration.[2]

  • Inefficient Nitrile Oxide Generation: The choice of precursor and the method of generation are critical for an efficient reaction.

    • Solution: Aldoximes are common precursors for nitrile oxides.[1] Their oxidation can be achieved using various reagents like N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[1] Optimizing the stoichiometry of these reagents and ensuring the purity of starting materials can significantly improve the generation of the nitrile oxide.[1] A green protocol using NaCl/Oxone for the oxidation of aldoximes has also shown good to excellent yields.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the reaction outcome.

    • Solution: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also promote decomposition.[2][4] The choice of solvent affects the solubility of reactants and can influence the reaction rate.[2] Common solvents include acetonitrile, DMF, and DMSO.[2]

  • Poor Reactant Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent in which all reactants are fully soluble at the chosen reaction temperature.[2]

Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazole isomers. How can I improve the regioselectivity for the 3,5-isomer?

The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[4] However, poor regioselectivity can occur.

Strategies to Enhance 3,5-Regioselectivity:

  • Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4] Ruthenium catalysts have also been employed for this purpose.[4]

  • Solvent Choice: Less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[4]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[4]

  • In Situ Generation of Nitrile Oxide: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like NCS or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[4]

Q3: How can I favor the formation of the more challenging 3,4-disubstituted isoxazole regioisomer?

The synthesis of 3,4-disubstituted isoxazoles is often more difficult than their 3,5-disubstituted counterparts.[4]

Approaches to Synthesize 3,4-Disubstituted Isoxazoles:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome towards the 3,4-isomer.[4]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[4]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, with regiochemical control achieved by varying the solvent, the use of a base like pyridine, or a Lewis acid such as BF₃·OEt₂.[4][5][6]

Data Summary

Table 1: Optimization of Reaction Conditions for Bicyclic Isoxazole Synthesis [7]

EntryBase (equiv.)Dehydrating Agent (equiv.)Temperature (°C)Yield (%)
1K-OtBu (2.5)Yamaguchi Reagent (1.0)-7865
2Et3N (1.5)Yamaguchi Reagent (1.5)-78Moderate
3DBU (1.5)Yamaguchi Reagent (1.5)-78Excellent
4DMAP (1.5)Yamaguchi Reagent (1.5)-78Moderate
5DBU (1.5)Yamaguchi Reagent (1.5)0Moderate
6DBU (1.5)Yamaguchi Reagent (1.5)Room TempPoor

Table 2: Effect of Solvent on Catalytic Intramolecular Cycloaddition [8]

EntrySolventYield (%)
1Dichloromethane94
2Chloroform85
31,2-Dichloroethane88
4Toluene75
5Acetonitrile60
6Tetrahydrofuran55
7Dioxane62
8N,N-Dimethylformamide40

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles

This protocol is a general procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst.

Materials:

  • Hydroximoyl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., Toluene, 10 mL)

Procedure:

  • To a solution of the terminal alkyne and CuI in the chosen solvent, add the hydroximoyl chloride.

  • Add triethylamine dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.[4]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [4]

This protocol describes a metal-free method to achieve 3,4-regioselectivity.

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Non-polar solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a solution of the aldehyde and pyrrolidine in the solvent, add the N-hydroximidoyl chloride.

  • Add triethylamine dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Visual Guides

Troubleshooting_Yield Start Low Yield in Isoxazole Synthesis Cause1 Nitrile Oxide Dimerization Start->Cause1 Cause2 Inefficient Nitrile Oxide Generation Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Solution1 In Situ Generation at Low Temperature Cause1->Solution1 Solution2 Optimize Oxidant & Stoichiometry Cause2->Solution2 Solution3 Screen Temperature & Solvent Cause3->Solution3

Caption: Troubleshooting guide for low yield in isoxazole synthesis.

Regioselectivity_Control Start Poor Regioselectivity Goal1 Desired: 3,5-Isomer Start->Goal1 Goal2 Desired: 3,4-Isomer Start->Goal2 Strategy1_1 Cu(I) or Ru Catalysis Goal1->Strategy1_1 Strategy1_2 Less Polar Solvent Goal1->Strategy1_2 Strategy1_3 Lower Reaction Temperature Goal1->Strategy1_3 Strategy2_1 Use of Internal Alkynes Goal2->Strategy2_1 Strategy2_2 Enamine-based [3+2] Cycloaddition Goal2->Strategy2_2 Strategy2_3 Cyclocondensation of β-Enamino Diketones Goal2->Strategy2_3 Experimental_Workflow_3_5_Isomer cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification node_style node_style prep1 Mix Alkyne & CuI in Solvent prep2 Add Hydroximoyl Chloride prep1->prep2 prep3 Add Triethylamine Dropwise prep2->prep3 react Stir at Room Temp Monitor by TLC prep3->react workup1 Quench with NH4Cl (aq) react->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify final final purify->final 3,5-Disubstituted Isoxazole

References

Troubleshooting regioselectivity in 1,3-dipolar cycloaddition for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles via 1,3-dipolar cycloaddition, with a particular focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3][4] Ruthenium catalysts have also been employed for this purpose.[1][2]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lower activation energy, which typically leads to the 3,5-isomer.[1][2]

  • In Situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization.[1][5] Slow, in situ generation of the nitrile oxide from a precursor like an aldoxime (using an oxidant such as N-chlorosuccinimide - NCS) or a hydroximoyl halide (using a base like triethylamine) can maintain a low concentration of the dipole, minimizing side reactions and potentially improving selectivity.[1][3]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles via the standard cycloaddition with terminal alkynes is challenging because the 3,5-isomer is electronically and sterically favored.[1] To promote the formation of the 3,4-isomer, alternative strategies are often necessary:

  • Intramolecular Cycloaddition: If the nitrile oxide and alkyne moieties are part of the same molecule, their fixed proximity can force the formation of the 3,4-disubstituted pattern.[6]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine). This method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][7]

  • Mechanochemical Methods: Ruthenium-catalyzed reactions under ball-milling conditions have been reported for the regioselective synthesis of 3,4-isoxazoles.[8]

Q3: My reaction is suffering from low yields. What are the common causes and how can I improve the outcome?

A3: Low yields in isoxazole synthesis can result from several factors. Here is a guide to troubleshoot the issue:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can decompose or dimerize to form furoxans, which is a major competing side reaction.[1][2][5]

    • Solution: Generate the nitrile oxide in situ at a low temperature in the presence of the alkyne. This ensures the cycloaddition is faster than the dimerization.[1][2][5] Using a slight excess of the dipolarophile (alkyne) can also help.[5]

  • Inefficient Nitrile Oxide Generation: The choice of precursor and the method of generation are critical.[5]

    • Solution: For the common method of oxidizing aldoximes, ensure the purity of the starting material and optimize the stoichiometry of the oxidant (e.g., NCS, Chloramine-T).[5] When generating from hydroximoyl halides, the choice and amount of base are important.[1]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly slow down the reaction rate.[1]

    • Solution: Optimization of the reaction temperature and longer reaction times may be necessary.

  • Purification Challenges: Isoxazoles can sometimes be difficult to purify, leading to apparent low yields.

    • Solution: Ensure appropriate chromatographic conditions are used for purification.

Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity is governed by a combination of electronic and steric factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[1][9]

  • Electronic Effects (FMO Theory): The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide.[1][9] The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. This interaction favors the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on the nitrile oxide (R1) and the alkyne (R2) will tend to orient themselves as far apart as possible in the transition state to minimize steric repulsion.[1][10] This also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]

Troubleshooting Guide

If your reaction is not providing the desired regioselectivity, follow this troubleshooting workflow.

G start Problem: Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers) q1 Is the desired product the 3,5-disubstituted isomer? start->q1 a1 Implement a Catalytic System: - Add Cu(I) salt (e.g., CuI, 5 mol%) - Or use a Ru catalyst q1->a1  Yes   b1 Standard cycloaddition is disfavored. Switch to an alternative synthetic route. q1->b1  No   q2 Is selectivity improved? a1->q2 a2 Optimize Reaction Conditions: - Lower the reaction temperature - Screen less polar solvents - Ensure slow, in situ generation of nitrile oxide q2->a2  No   end_good Success: Desired Regioisomer Obtained q2->end_good  Yes   end_further Further optimization may be required. Consult literature for specific substrate. a2->end_further b2 Select a suitable method: - Enamine [3+2] Cycloaddition - Cyclocondensation of β-enamino diketone - Intramolecular cycloaddition strategy b1->b2 b2->end_good

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Factors Influencing Regioselectivity

The regiochemical outcome of the 1,3-dipolar cycloaddition is primarily dictated by Frontier Molecular Orbital (FMO) interactions.

FMO_Diagram cluster_reagents Reactants cluster_orbitals Frontier Molecular Orbitals cluster_transition Favored Transition State cluster_product Product R1_CNO R1-C≡N+-O- LUMO_NO LUMO (Nitrile Oxide) R1_CNO->LUMO_NO R2_Alkyne R2-C≡C-H HOMO_Alkyne HOMO (Alkyne) R2_Alkyne->HOMO_Alkyne TS Interaction between large orbital lobes (C of alkyne and C of nitrile oxide) (H of alkyne and O of nitrile oxide) LUMO_NO->TS Dominant Interaction HOMO_Alkyne->TS Dominant Interaction Isoxazole 3,5-disubstituted isoxazole TS->Isoxazole

Caption: FMO theory explaining the preferred formation of 3,5-disubstituted isoxazoles.

Quantitative Data Summary

The choice of catalyst and reaction conditions can dramatically alter the regioselectivity and yield of the reaction.

Table 1: Effect of Catalyst on Regioselectivity

EntryAlkyne SubstrateNitrile Oxide PrecursorCatalyst (mol%)SolventTemp (°C)Ratio (3,5:3,4)Yield (%)
1PhenylacetyleneBenzaldehyde OximeNoneToluene8085:1570
2PhenylacetyleneBenzaldehyde OximeCuI (5)THF25>98:292
31-HexyneHexanaldoximeNoneDichloromethane2590:1065
41-HexyneHexanaldoximeRuH₂(PPh₃)₄ (5)Toluene60>95:588
5Propargyl alcoholAcetaldoximeBF₃·OEt₂ (100)MeCN2510:90*79

*Data for an alternative cyclocondensation reaction favoring the 3,4-isomer.[7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition[1][3][4]

This protocol describes a reliable method for synthesizing 3,5-disubstituted isoxazoles using a copper(I) catalyst to ensure high regioselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent (e.g., THF). B Add base (e.g., triethylamine, 1.5 mmol). A->B C Add N-chlorosuccinimide (NCS, 1.2 mmol) portion-wise at 0 °C to generate nitrile oxide in situ. B->C D Stir at room temperature and monitor by TLC. C->D E Quench reaction with water and extract with an organic solvent (e.g., ethyl acetate). D->E F Purify the crude product by column chromatography. E->F

Caption: Workflow for copper-catalyzed synthesis of 3,5-disubstituted isoxazoles.

Methodology:

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[1]

  • Cool the mixture to 0 °C.

  • Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise to the stirred solution. The NCS facilitates the in situ generation of the nitrile oxide from the aldoxime.[1]

  • Allow the reaction mixture to warm to room temperature and stir until completion, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]

This metal-free method is highly specific for the synthesis of the less common 3,4-disubstituted regioisomer.

Methodology:

  • In a round-bottom flask, dissolve the starting aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL) to form the enamine in situ.

  • To this solution, add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. This generates the nitrile oxide in situ.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final 3,4-disubstituted isoxazole.[1]

Protocol 3: NMR Analysis for Regioisomer Determination[11][12][13][14]

Unambiguous determination of the isoxazole's substitution pattern is critical. NMR spectroscopy is the most powerful tool for this purpose.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum. For a 3,5-disubstituted isoxazole, the proton at the C4 position will appear as a singlet. For a 3,4-disubstituted isoxazole, the proton at the C5 position will be a singlet. Their chemical shifts will be distinct.[12]

    • Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the C4 and C5 carbons are highly indicative of the substitution pattern.[11][12]

  • 2D NMR (for unambiguous assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming which proton is attached to which carbon in the isoxazole ring.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining regiochemistry. It shows correlations between protons and carbons over 2-3 bonds. For a 3,5-disubstituted isoxazole, the C4 proton will show correlations to the C3 and C5 carbons (and the substituent carbons). For a 3,4-disubstituted isoxazole, the C5 proton will show correlations to the C4 and C3 carbons.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations between the isoxazole ring protons and protons on the nearby substituents, further confirming the structure.

References

Stability issues of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to anticipate and address potential stability challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound, focusing on identifying potential causes and providing actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown). Oxidation or photodegradation.Store the compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light during handling.
Decreased purity over time as confirmed by analytical methods (e.g., HPLC, LC-MS). Instability under current storage conditions (e.g., exposure to humidity, elevated temperature).Ensure storage in a cool, dry environment. For long-term storage, use a desiccator and consider refrigeration (2-8 °C).
Inconsistent or unexpected results in biological assays or chemical reactions. Degradation of the compound, leading to lower active concentration or the presence of interfering degradants.Re-analyze the purity of the compound before use. If degradation is suspected, purify the material if possible or use a fresh batch. Consider the stability profile when designing experimental conditions.
Formation of new, unidentified peaks in chromatograms of samples in aqueous solution. Hydrolysis of the isoxazole ring, particularly under basic pH conditions.Adjust the pH of the solution to be neutral or acidic, if the experiment allows. Analyze samples promptly after preparation. If basic conditions are necessary, conduct experiments at lower temperatures and for shorter durations.
Loss of compound upon heating. Thermal decomposition or decarboxylation.Avoid excessive heating. If heating is necessary, conduct it under controlled conditions and for the minimum time required. Analyze for potential decarboxylation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by pH, temperature, and light exposure. The isoxazole ring, while generally stable, can be susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of the isoxazole ring?

The isoxazole ring is most susceptible to degradation under basic conditions, which can catalyze the cleavage of the weak N-O bond, leading to ring-opening.[1][2] It is generally more stable in acidic to neutral pH.[2] For example, a study on the isoxazole-containing drug leflunomide showed significant degradation at pH 10.0, while it remained stable at pH 4.0 and 7.4 at 25°C.[2]

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures can accelerate degradation processes, including hydrolysis and thermal decomposition.[1][2] The rate of isoxazole ring opening increases with temperature, especially in basic solutions.[2] Additionally, as a carboxylic acid, this compound may be prone to decarboxylation upon heating.[3]

Q4: Is this compound sensitive to light?

Yes, isoxazole derivatives can be sensitive to light.[4] UV irradiation can induce rearrangement of the isoxazole ring to an oxazole or lead to other degradation products.[1][4] Therefore, it is recommended to protect the compound from light during storage and handling.

Q5: What are the potential degradation pathways for this compound?

Based on the chemistry of the isoxazole-5-carboxylic acid scaffold, the following degradation pathways are plausible:

  • Hydrolytic Ring Opening: Cleavage of the N-O bond, particularly under basic conditions, to form acyclic products.[1][2]

  • Photochemical Rearrangement: UV light-induced isomerization to an oxazole derivative or other photoproducts.[1][4]

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, especially upon heating, to form 3-(4-chlorophenyl)-1,2-oxazole.[3]

  • Thermal Decomposition: At high temperatures, the isoxazole ring can fragment into smaller molecules like nitriles and carbon monoxide.[5]

Q6: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere.[3]

Quantitative Stability Data

pHTemperature (°C)Half-life (t½) of Leflunomide
4.025Stable
7.425Stable
10.025~6.0 hours
4.037Stable
7.437~7.4 hours
10.037~1.2 hours

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots and dilute to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add a small percentage (e.g., 3%) of hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation over time by HPLC.

3. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

  • Sample the solid at different time intervals and prepare solutions for HPLC analysis.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Simultaneously, keep control samples protected from light.

  • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Visualizations

DegradationPathways Potential Degradation Pathways Compound This compound Hydrolysis Hydrolytic Ring Opening (Acyclic Products) Compound->Hydrolysis  Base (OH⁻), H₂O Photo Photochemical Rearrangement (Oxazole Isomer) Compound->Photo  UV Light (hν) Decarboxylation Decarboxylation (3-(4-Chlorophenyl)-1,2-oxazole) Compound->Decarboxylation  Heat (Δ) Thermal Thermal Decomposition (Nitrile, CO, etc.) Compound->Thermal  High Heat (ΔΔ)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl) Sampling Time-point Sampling Acid->Sampling Base Base Hydrolysis (0.1 M NaOH) Base->Sampling Oxidation Oxidation (3% H₂O₂) Oxidation->Sampling Thermal Thermal (Dry Heat) Thermal->Sampling Photo Photochemical (UV/Vis Light) Photo->Sampling HPLC Stability-Indicating HPLC-UV/MS Sampling->HPLC Characterization Degradant Characterization HPLC->Characterization End Stability Profile Characterization->End Start Drug Substance Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Recrystallization of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: How do I select an appropriate solvent for recrystallization?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2][3] The principle of "like dissolves like" is a good starting point; given the polar carboxylic acid group and the aromatic rings, polar protic or aprotic solvents are often suitable candidates. It is recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the best choice.

Q2: My compound will not dissolve in the hot solvent. What should I do?

A2: If the compound does not dissolve after adding a significant amount of boiling solvent, it is likely that the solvent is not a good choice for this compound. You can try a more polar solvent or a solvent mixture. However, before changing the solvent, ensure you are using a sufficient volume of the current solvent and that it is at its boiling point.

Q3: The solution has cooled, but no crystals have formed. What are the next steps?

A3: This is a common issue that can often be resolved by inducing crystallization.[4] Here are a few techniques to try in sequence:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seeding: If available, add a tiny, pure crystal of this compound to the solution. This "seed crystal" acts as a template for further crystal formation.[3][4]

  • Reducing Solvent Volume: If the solution is too dilute, you can heat it to evaporate some of the solvent, thereby increasing the concentration of the compound.[1][4] Allow the concentrated solution to cool again.

  • Lowering the Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[3][5]

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.[1] To resolve this, try the following:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. Insulating the flask can help with this.[1]

  • Consider using a different solvent or a solvent pair.

Q5: My crystal yield is very low. How can I improve it?

A5: A low yield can be due to several factors. Here are some ways to improve it:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[3] Excess solvent will keep more of your product dissolved at low temperatures.

  • Sufficient Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

  • Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

  • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q6: How can I remove insoluble impurities?

A6: If you observe solid impurities that do not dissolve in the hot solvent, you should perform a hot filtration.[3][6] This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the solution to cool and crystallize.

Solvent Selection Data

SolventBoiling Point (°C)PolarityNotes
Water100HighMay be a good solvent if the compound shows significant temperature-dependent solubility.
Ethanol78HighA common and effective solvent for many carboxylic acids.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56MediumGood solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumA versatile solvent, often used in solvent pairs.
Toluene111LowMay be suitable if the compound is less polar; can also be used as the "poor" solvent in a solvent pair.
Heptane/Hexane98 / 69Very LowGenerally used as anti-solvents or for washing final crystals due to the low solubility of polar compounds.[7][8]
Acetic Acid / WaterVariableHighA mixture of acetic acid and water can be an effective solvent system for aromatic carboxylic acids.[6]
DMF / Acetic AcidVariableHighA mixture of DMF and acetic acid has been used for crystallizing related heterocyclic compounds.[9]

Experimental Protocols

General Recrystallization Protocol for this compound

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[3] Slow cooling generally results in larger and purer crystals.[4]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For a more thorough drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point.

Visual Workflow and Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node process_node process_node start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out Yes no_crystals No Crystals Form crystals_form->no_crystals No collect Collect & Dry Pure Crystals oiling_out->collect No oiled Compound 'Oiled Out' oiling_out->oiled Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce concentrate Concentrate Solution (Evaporate Solvent) & Re-cool induce->concentrate If induction fails reheat Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiled->reheat change_solvent Change Solvent or use Solvent Pair reheat->change_solvent If oiling persists

Caption: A logical diagram for troubleshooting common recrystallization problems.

References

Removal of unreacted starting materials from 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I need to remove?

A1: The synthesis of this compound can be achieved through various routes. One common method involves the reaction of an activated carboxylic acid derivative with an isocyanide.[1] Another approach is the cycloaddition of a nitrile oxide with an alkyne.[2] Depending on the synthetic pathway, common starting materials that may remain in your crude product include:

  • From Carboxylic Acid and Isocyanide Route: 4-chlorobenzoic acid and a methyl isocyanoacetate derivative.

  • From Nitrile Oxide Cycloaddition Route: 4-chlorobenzaldehyde oxime (precursor to 4-chlorobenzonitrile oxide) and ethyl propiolate.

Q2: My initial purification attempts by simple washing were unsuccessful. What should I try next?

A2: If simple washing does not suffice, more robust purification techniques are necessary. Given that the target compound is a carboxylic acid, acid-base extraction is a highly effective method for separation from neutral or basic impurities.[3][4] Recrystallization and column chromatography are also powerful techniques to achieve high purity.[5]

Q3: How can I confirm the purity of my final product?

A3: The purity of your this compound can be assessed using several analytical techniques. The most common methods include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting temperature.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the desired product and the absence of signals from starting materials.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.[6]

Troubleshooting Guide

Problem: My crude product is an oil and won't solidify.

  • Possible Cause: Residual solvent or the presence of impurities that are depressing the melting point.

  • Solution:

    • Ensure all solvent has been removed under high vacuum.

    • Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. This may induce crystallization of the product while dissolving some impurities.

    • If trituration fails, proceed with a purification method suitable for oils, such as column chromatography.

Problem: I am seeing multiple spots on my TLC plate after purification.

  • Possible Cause: The chosen purification method was not effective in separating all impurities.

  • Solution:

    • Acid-Base Extraction: If you have not already, perform an acid-base extraction. The carboxylic acid product will move into the aqueous basic layer, leaving neutral impurities in the organic layer.

    • Column Chromatography: If impurities have similar polarities, column chromatography may be necessary. Use a gradient elution to improve separation. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids.[7]

    • Recrystallization: Re-evaluate your recrystallization solvent. A solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent is ideal.

Problem: My yield is very low after purification.

  • Possible Cause:

    • The product may be partially soluble in the recrystallization solvent even at low temperatures.

    • During acid-base extraction, incomplete protonation or deprotonation can lead to loss of product.

    • The product may be degrading on silica gel during column chromatography.[5]

  • Solution:

    • Recrystallization: Cool the recrystallization mixture in an ice bath to minimize solubility and maximize crystal formation.

    • Acid-Base Extraction: Ensure the pH is sufficiently basic (pH > 8) during the extraction of the carboxylate salt and sufficiently acidic (pH < 2) during the precipitation of the carboxylic acid.

    • Column Chromatography: If degradation on silica gel is suspected, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[5][8]

Data Presentation

Table 1: Physical Properties of Product and Potential Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₀H₆ClNO₃223.61Not available
4-Chlorobenzoic acidC₇H₅ClO₂156.57243
Ethyl propiolateC₅H₆O₂98.10-9
4-Chlorobenzaldehyde oximeC₇H₆ClNO155.58108-111

Table 2: Solubility of this compound (Qualitative)

SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Diethyl EtherSparingly soluble
HexanesInsoluble

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.[3][9][10]

  • Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer.

  • Drain the lower organic layer, which contains neutral impurities.

  • Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • Carefully acidify the aqueous layer to a pH of ~2 with 1M HCl. The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying the solid crude product.[11][12]

  • In a flask, add the crude this compound.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This technique is useful for separating compounds with similar polarities.[5][8]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). To improve the resolution of carboxylic acids, 0.5-1% acetic acid can be added to the mobile phase.[7]

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow Troubleshooting Purification of this compound start Crude Product check_purity Check Purity (TLC, Melting Point) start->check_purity is_pure Is the product pure? check_purity->is_pure low_yield Low Yield? check_purity->low_yield Check recovery end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No acid_base Acid-Base Extraction purification_method->acid_base recrystallization Recrystallization purification_method->recrystallization chromatography Column Chromatography purification_method->chromatography acid_base->check_purity recrystallization->check_purity chromatography->check_purity optimize_conditions Optimize Conditions low_yield->optimize_conditions Yes still_impure Still Impure? low_yield->still_impure No optimize_conditions->purification_method still_impure->end No combine_methods Combine Purification Methods still_impure->combine_methods Yes combine_methods->purification_method

Caption: Troubleshooting workflow for the purification process.

ExperimentalWorkflow Experimental Workflow for Purification start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Perform Acid-Base Extraction (Aqueous NaHCO3) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (1M HCl) aqueous_layer->acidify precipitate Precipitate Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry check_purity Check Purity (TLC/MP) filter_dry->check_purity is_pure Is it pure? check_purity->is_pure recrystallize Recrystallize is_pure->recrystallize No end Pure Product is_pure->end Yes recrystallize->filter_dry

Caption: A typical experimental workflow for purification.

References

Technical Support Center: Scale-up Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.

Issue 1: Low or Inconsistent Yields

Potential Cause Troubleshooting Recommendation Scale-up Consideration
Nitrile Oxide Dimerization: The intermediate nitrile oxide can dimerize to form a furoxan byproduct, reducing the yield of the desired isoxazole.[1][2]- Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[3] - Maintain a low concentration of the nitrile oxide by slow addition of the precursor or oxidant.[2] - Use a slight excess of the alkyne dipolarophile to favor the cycloaddition reaction.[1]- Heat Transfer: Dimerization is often exothermic. Ensure efficient heat removal to maintain the optimal low temperature throughout the reactor. - Addition Rate: Precise control over the addition rate of the nitrile oxide precursor is critical at scale. Use calibrated dosing pumps.
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials.- Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions.[1][3] - Ensure adequate mixing to maintain homogeneity, especially in larger reactors. - Verify the quality and stoichiometry of all reagents, including the base used for nitrile oxide generation.[3]- Mass Transfer: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of low reagent concentration. Evaluate the reactor's agitation efficiency. - Reaction Time: Reaction times may need to be extended at a larger scale to ensure complete conversion. Monitor reaction progress closely using in-process controls (e.g., HPLC, UPLC).
Hydrolysis of Ester Intermediate: If the synthesis proceeds via an ester of the target carboxylic acid, hydrolysis can occur during workup or purification.[4]- Use anhydrous conditions throughout the reaction and workup to the greatest extent possible.[4] - Employ a neutral workup, such as a brine wash, and avoid strongly acidic or basic conditions.[4]- Solvent Management: The use of large volumes of anhydrous solvents can be costly. Consider solvent recycling and drying systems. - Workup Volumes: The increased scale of aqueous washes and extractions can make pH control more challenging. Monitor pH carefully during these steps.

Issue 2: Poor Regioselectivity and Impurity Formation

Potential Cause Troubleshooting Recommendation Scale-up Consideration
Formation of Isomeric Byproducts: The cycloaddition reaction can sometimes yield regioisomers, particularly the 3,4-disubstituted isoxazole instead of the desired 3,5-disubstituted product.[3]- The use of terminal alkynes generally favors the formation of 3,5-disubstituted isoxazoles.[2] - Employing a copper(I) catalyst can enhance the regioselectivity for the 3,5-isomer.[2][3] - Lowering the reaction temperature can sometimes improve selectivity.[3]- Catalyst Homogeneity: Ensuring the catalyst is evenly dispersed throughout the reaction mixture is crucial for consistent regioselectivity at scale. - Temperature Control: Precise temperature control is paramount, as small variations can impact the isomeric ratio.
Formation of 5-Isoxazolone Byproduct: When using a β-keto ester route, the formation of a 5-isoxazolone byproduct can be a significant issue.[4]- Maintain acidic conditions during the cyclization step, as neutral or basic conditions favor the formation of the 5-isoxazolone.[4]- pH Monitoring: Implement robust in-process pH monitoring and control during the cyclization and workup stages.
Difficult Purification: The final product may be challenging to purify due to the presence of closely related impurities.- Optimize the crystallization solvent system to effectively reject impurities. - Consider a final polishing step, such as slurry washing with a suitable solvent.- Crystallization Control: At a larger scale, controlling the cooling profile during crystallization is essential to obtain a consistent crystal form and size, which impacts purity and filterability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and versatile methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] For this compound, this would typically involve the reaction of 4-chlorobenzonitrile oxide with a propiolate ester, followed by hydrolysis, or the reaction of a β-keto ester derived from 4-chlorobenzoyl chloride with hydroxylamine.

Q2: How can I minimize the formation of the furoxan dimer during the synthesis?

A2: Furoxan formation results from the dimerization of the nitrile oxide intermediate and is a common cause of low yields.[1][2] To mitigate this, it is crucial to generate the nitrile oxide in situ in the presence of the alkyne.[3] This can be achieved by the slow addition of an oxidant (like N-chlorosuccinimide) to an aldoxime precursor or a base (like triethylamine) to a hydroximoyl chloride precursor.[3] This ensures the nitrile oxide concentration remains low, favoring the desired cycloaddition over dimerization.[2]

Q3: My reaction is sensitive to temperature. What are the key considerations for temperature control during scale-up?

A3: Temperature is a critical parameter influencing reaction rate, selectivity, and impurity formation.[1] During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. For exothermic reactions, such as nitrile oxide formation and cycloaddition, this can lead to a dangerous temperature runaway. Key considerations include:

  • Reactor Design: Use a jacketed reactor with a suitable heat transfer fluid and ensure the system is adequately sized for the reaction scale.

  • Controlled Addition: Add reagents slowly and monitor the internal temperature closely.

  • Agitation: Ensure efficient stirring to promote heat transfer to the reactor walls.

Q4: I am observing hydrolysis of my ester intermediate to the final carboxylic acid before the intended hydrolysis step. How can this be prevented?

A4: Premature hydrolysis of the carboxylate ester can occur if water is present under acidic or basic conditions.[4] To prevent this, it is important to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen) to exclude moisture.[4] During the workup, use neutral washes (e.g., brine) before any intended hydrolysis step.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a representative procedure and may require optimization for specific scales.

  • Nitrile Oxide Precursor Formation (4-Chlorobenzohydroximoyl Chloride):

    • To a stirred solution of 4-chlorobenzaldehyde oxime (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise at 0-5 °C.

    • Stir the mixture at this temperature for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

    • The resulting solution containing the hydroximoyl chloride is used directly in the next step.

  • Cycloaddition:

    • In a separate reactor, dissolve ethyl propiolate (1.1 equivalents) in the same solvent.

    • To this solution, add triethylamine (1.5 equivalents).

    • Slowly add the previously prepared solution of 4-chlorobenzohydroximoyl chloride to the ethyl propiolate solution at room temperature. The addition rate should be controlled to maintain the reaction temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Protocol 2: Hydrolysis to this compound

  • Saponification:

    • Dissolve the ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or HPLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

Synthesis_Pathway A 4-Chlorobenzaldehyde Oxime B 4-Chlorobenzohydroximoyl Chloride A->B NCS, DMF C 4-Chlorobenzonitrile Oxide B->C Triethylamine (in situ) E Ethyl 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylate C->E [3+2] Cycloaddition G Furoxan Dimer (Byproduct) C->G Dimerization D Ethyl Propiolate D->E F 3-(4-Chlorophenyl)- 1,2-oxazole-5-carboxylic acid E->F NaOH, EtOH/H₂O then HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurities check_dimer Check for Furoxan Dimer (e.g., by LC-MS) start->check_dimer slow_addition Decrease Nitrile Oxide Precursor Addition Rate check_dimer->slow_addition Dimer Present check_regio Check for Regioisomers check_dimer->check_regio Dimer Absent lower_temp Lower Reaction Temperature slow_addition->lower_temp add_catalyst Consider Cu(I) Catalyst check_regio->add_catalyst Isomers Present check_hydrolysis Premature Hydrolysis? check_regio->check_hydrolysis Isomers Absent add_catalyst->lower_temp dry_reagents Ensure Anhydrous Conditions check_hydrolysis->dry_reagents Yes optimize_purification Optimize Purification/ Crystallization check_hydrolysis->optimize_purification No dry_reagents->optimize_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of the novel synthetic compound, 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Due to a lack of direct comparative studies on this compound, this guide draws upon experimental data from structurally related isoxazole and other heterocyclic derivatives to provide a contextualized performance analysis against ibuprofen.

Executive Summary

Ibuprofen, a cornerstone in anti-inflammatory therapy, exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[2] While direct experimental data for this compound is not available in the reviewed literature, extensive research on analogous isoxazole and benzoxazole structures suggests that this class of compounds holds significant anti-inflammatory potential, often comparable to that of standard NSAIDs like ibuprofen and diclofenac.

For instance, a structurally similar compound, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid, has demonstrated anti-inflammatory activity nearly equivalent to ibuprofen in in-vitro assays. This suggests that the core oxazole and isoxazole scaffolds are promising frameworks for the development of new anti-inflammatory agents. Further investigation into the specific efficacy and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

Comparative Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of ibuprofen and representative data for structurally related isoxazole and other heterocyclic compounds. It is crucial to note that these are not direct comparisons with this compound but provide a relevant benchmark for its potential activity.

Compound/DrugAssayModelEfficacyReference
Ibuprofen In vitro COX inhibitionPurified enzymesNon-selective COX-1/COX-2 inhibitor[1][2]
In vivo anti-inflammatoryCarrageenan-induced paw edema in ratsEffective reduction of edema[3]
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid In vitro anti-inflammatoryNot specifiedActivity almost equivalent to ibuprofenNot directly cited
Pyrrole Derivative In vivo anti-inflammatoryCarrageenan-induced paw edema in ratsPotent anti-inflammatory activity (compared to diclofenac)[4][5][6]
p-Chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid In vivo anti-inflammatoryNot specifiedStrong anti-inflammatory effect[7]

Mechanism of Action: Signaling Pathways in Inflammation

The anti-inflammatory effects of ibuprofen and potentially this compound are rooted in the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanism for ibuprofen is the inhibition of the cyclooxygenase (COX) pathway.

G Pro-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediate Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 inhibits

Caption: Inhibition of the COX pathway by Ibuprofen.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10]

Procedure:

  • Animal Preparation: Male Wistar rats (150-200g) are used. The animals are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compound (e.g., this compound), a reference drug (e.g., ibuprofen), or a vehicle control is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

G Experimental Workflow: Carrageenan-Induced Paw Edema A Animal Acclimatization & Fasting B Baseline Paw Volume Measurement A->B C Compound / Vehicle Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement (hourly) D->E F Data Analysis (% Inhibition) E->F G Experimental Workflow: In Vitro COX Inhibition Assay A Prepare Enzyme and Compound Solutions B Pre-incubate Enzyme with Compound A->B C Add Arachidonic Acid to Initiate Reaction B->C D Incubate C->D E Measure Prostaglandin Production D->E F Calculate IC50 Values E->F

References

A Comparative Guide: 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid versus Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, is a well-established COX-2 inhibitor widely used in clinical practice. This guide provides a comparative overview of celecoxib and a potential, though less characterized, alternative: 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid.

While extensive data is available for celecoxib, it is important to note that publicly available experimental data on the COX-2 inhibitory activity of this compound is limited. This guide, therefore, presents a comprehensive profile of celecoxib, discusses the potential of the oxazole scaffold in COX-2 inhibition based on related compounds, and provides a detailed experimental protocol for assessing COX-2 inhibition.

Compound Profiles

Celecoxib

Celecoxib is a selective COX-2 inhibitor that belongs to the class of diaryl-substituted pyrazoles.[1] Its mechanism of action involves the selective binding to and inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] This selectivity for COX-2 over COX-1 is attributed to its chemical structure, which allows it to fit into the larger and more flexible active site of the COX-2 enzyme. By sparing COX-1, which is involved in maintaining the gastric mucosa and platelet function, celecoxib is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

This compound

Quantitative Comparison of Inhibitory Activity

Due to the lack of specific inhibitory data for this compound, a direct quantitative comparison with celecoxib is not possible. The following table summarizes the reported in vitro inhibitory activity of celecoxib against COX-1 and COX-2 from various studies.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Assay
Celecoxib150.04375Sf9 cells
Celecoxib826.812Human peripheral monocytes
Celecoxib>1000.87>115
Celecoxib6.70.877.7

Note: IC50 values can vary depending on the specific assay conditions, enzyme source (human, ovine, etc.), and cell type used.

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway

The following diagram illustrates the general signaling pathway leading to the production of prostaglandins and the point of inhibition by COX-2 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases from Phospholipids COX2_Inhibitor COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2 inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Test Compound Stock (e.g., in DMSO) Serial_Dilution 2. Perform Serial Dilutions Compound_Prep->Serial_Dilution Incubation 4. Incubate Enzyme with Test Compound or Vehicle Serial_Dilution->Incubation Enzyme_Prep 3. Prepare COX-1 and COX-2 Enzymes (Human Recombinant) Enzyme_Prep->Incubation Reaction_Start 5. Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop 6. Terminate Reaction (e.g., with acid) Reaction_Start->Reaction_Stop Detection 7. Measure Prostaglandin Production (e.g., ELISA, LC-MS/MS) Reaction_Stop->Detection IC50_Calc 8. Calculate IC50 Values Detection->IC50_Calc Selectivity_Index 9. Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Calc->Selectivity_Index

Caption: A generalized workflow for determining COX inhibitory activity in vitro.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of a test compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Reaction termination solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for detection

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

    • Prepare arachidonic acid solution in assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.

    • Add the serially diluted test compound, reference inhibitor, or vehicle (DMSO for control) to the respective wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding the termination solution to each well.

  • Prostaglandin Quantification:

    • Measure the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions or by LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

Celecoxib is a well-documented selective COX-2 inhibitor with proven clinical efficacy. While this compound possesses structural features suggestive of potential COX-2 inhibitory activity, a lack of direct experimental data prevents a definitive comparison. The provided experimental protocol offers a standardized method for evaluating the COX inhibitory profile of novel compounds like this compound. Further research is required to elucidate the pharmacological properties of this compound and determine its potential as a viable alternative to established COX-2 inhibitors.

References

Structure-activity relationship (SAR) studies of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives reveals critical insights for the design of potent therapeutic agents. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed protocols, and visualizations of key biological pathways.

Biological Activity and SAR Insights

Derivatives of the this compound scaffold have been investigated for various biological activities, with a significant focus on their potential as anticancer agents. The core structure, comprising a central 1,2-oxazole ring substituted with a 4-chlorophenyl group at the 3-position and a carboxylic acid or its derivatives at the 5-position, is a key pharmacophore.

The amide derivatives, in particular, have shown promise. For instance, the synthesis of N-aryl-2-(substituted)-oxazole-5-carboxamides has been a focal point of research. One such derivative, N-(4-chlorophenyl)-2-(6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-2-yl)oxazole-5-carboxamide , has been synthesized and evaluated for its anticancer properties.[1] While this compound has a more complex substituent at the 2-position, the presence of the N-(4-chlorophenyl)amide moiety at the 5-position is directly relevant to the SAR of the core structure.

The general findings from various studies on oxazole derivatives suggest that the nature of the substituent on the amide nitrogen, as well as modifications of the group at the 3-phenyl ring, can significantly influence biological activity. Electron-withdrawing groups, such as the chloro group at the para position of the phenyl ring, are often associated with enhanced activity.[2]

Comparative Biological Data

Compound IDStructureCancer Cell LineActivity (IC₅₀)Reference
1 N-(4-chlorophenyl)-2-(6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-2-yl)oxazole-5-carboxamideMCF-7 (Breast), A549 (Lung)Potent anticancer activity noted[1]

Note: Specific IC₅₀ values for this compound were not provided in the referenced literature, but it was highlighted for its significant anticancer activity.

Experimental Protocols

The evaluation of the biological activity of these derivatives typically involves standardized in vitro assays. A common method to assess anticancer potential is the MTT cytotoxicity assay.

MTT Cytotoxicity Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the cell viability against the compound concentration.[3]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical drug discovery and evaluation process for these oxazole derivatives, the following workflow diagram is provided.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Synthesis of this compound derivatives primary_screening Primary Screening (e.g., MTT Assay) synthesis->primary_screening Test Compounds secondary_screening Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) primary_screening->secondary_screening Active Compounds data_analysis IC50 Determination primary_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Synthesize New Derivatives

Caption: A flowchart illustrating the iterative process of synthesis, biological screening, and SAR analysis in drug discovery.

Many anticancer agents derived from heterocyclic scaffolds, including oxazoles, are known to interfere with critical signaling pathways that regulate cell proliferation and survival. One such key pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway Potential PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Oxazole 3-(4-Chlorophenyl)-1,2-oxazole Derivative Oxazole->PI3K Inhibits Oxazole->AKT Inhibits Oxazole->mTOR Inhibits

References

A Comparative Analysis of the Antifungal Spectra of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of various isoxazole derivatives against a range of pathogenic fungi. The data presented is compiled from multiple studies to offer a broad perspective on the antifungal spectrum of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided to support the findings.

Quantitative Antifungal Activity of Isoxazole Derivatives

The antifungal efficacy of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several isoxazole derivatives against various fungal species.

Isoxazole DerivativeFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1 Fluconazole
TPI-2Candida albicans6.25Fluconazole-
TPI-5Candida albicans6.25Fluconazole-
TPI-14Candida albicans6.25Fluconazole-
TPI-2Aspergillus niger6.25Fluconazole-
TPI-5Aspergillus niger6.25Fluconazole-
TPI-14Aspergillus niger6.25Fluconazole-
Series 2 Voriconazole
Compound 42Cryptococcus neoformans H990.031Voriconazole0.12
Compound 42Resistant Candida albicans0.12Voriconazole-
Series 3 Ketoconazole
IC-1Candida albicans (MTCC 227)10Ketoconazole-
IC-3Candida albicans (MTCC 227)10Ketoconazole-
IC-2Candida albicans (MTCC 227)20Ketoconazole-
IC-4Candida albicans (MTCC 227)20Ketoconazole-
IC-5Candida albicans (MTCC 227)200Ketoconazole-
Series 4 Fluconazole
Compound 45Candida albicans-Fluconazole1
Compound 46Candida albicans-Fluconazole1
Series 5 -
PUB14Candida albicans---
PUB17Candida albicans---

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on established guidelines.

Antifungal Susceptibility Testing: Broth Microdilution Method

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.

  • A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl) or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • The standardized fungal suspension is then diluted to the final inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL) in the appropriate broth medium (e.g., RPMI-1640).

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the isoxazole derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing only the fungal suspension and broth) and a sterility control well (containing only broth) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Isoxazole derivatives, like other azole antifungals, primarily exert their antifungal effect by disrupting the fungal cell membrane. This is achieved through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.[1][2][3]

The key enzyme targeted by azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1).[1][2] This enzyme is responsible for a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, isoxazole derivatives lead to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and proliferation.

Below is a diagram illustrating the inhibition of the ergosterol biosynthesis pathway by isoxazole derivatives.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Intermediate 14-demethylated intermediates Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition Inhibition Inhibition->Enzyme Isoxazole Isoxazole Derivatives Isoxazole->Inhibition Enzyme->Intermediate

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by isoxazole derivatives.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and antifungal evaluation of novel isoxazole derivatives.

Antifungal_Screening_Workflow Synthesis Synthesis of Isoxazole Derivatives Purification Purification and Characterization Synthesis->Purification Screening Antifungal Susceptibility Screening (Broth Microdilution) Purification->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Data Data Analysis and Comparative Evaluation MIC->Data

Caption: General workflow for the evaluation of antifungal activity of isoxazole derivatives.

References

Validating the Mechanism of Action of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid as a potential inhibitor of Macrophage Migration Inhibitory Factor (MIF). Given the absence of extensive research on this specific compound, this document outlines a series of experimental protocols and comparative data with established MIF inhibitors to elucidate its biological activity.

Proposed Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Based on the structural features of this compound, particularly the isoxazole core which is a known pharmacophore in various bioactive molecules, a plausible mechanism of action is the inhibition of Macrophage Migration Inhibitory Factor (MIF).[1][2][3][4] MIF is a pleiotropic cytokine involved in the regulation of inflammatory responses and cell proliferation.[5][6] It possesses a unique tautomerase enzymatic activity, the inhibition of which has been a key strategy in the development of small molecule inhibitors.[7][8]

The proposed inhibitory action of this compound could occur through two primary, non-mutually exclusive mechanisms:

  • Inhibition of MIF Tautomerase Activity: The compound may bind to the tautomerase active site of MIF, preventing the conversion of its substrates.[7][8]

  • Disruption of the MIF-CD74 Receptor Interaction: The compound could interfere with the binding of MIF to its cell surface receptor CD74, thereby blocking downstream signaling pathways.[5][9]

This guide will focus on experimental approaches to validate these hypotheses.

Data Presentation: Comparative Analysis of MIF Inhibitors

To objectively evaluate the potential of this compound, its performance should be benchmarked against well-characterized MIF inhibitors. The following table summarizes key data for known inhibitors. The data for the compound of interest are presented as hypothetical values to be determined through the experimental protocols outlined below.

Compound Proposed Target/Mechanism IC50 (Tautomerase Assay) IC50 (MIF-CD74 Binding Assay) Cellular Potency (e.g., p-ERK Inhibition) Reference(s)
This compound Inhibition of MIF Tautomerase Activity & MIF-CD74 InteractionTo be determinedTo be determinedTo be determined
ISO-1 Binds to MIF tautomerase active site.[10][11]~7 µM~15 µM~20 µM[10][11]
Ibudilast (MN-166) Allosteric inhibitor of MIF.[12]~30 µMVariableVariable[12]
4-IPP Covalently binds to Pro-1 of MIF.[9]Not applicable (covalent)EffectiveEffective[9]
Bax69 Neutralizing monoclonal antibody against MIF.[12]Not applicableHigh affinityHigh potency[12]
Milatuzumab Monoclonal antibody targeting the CD74 receptor.[12]Not applicableHigh affinityHigh potency[12]

Experimental Protocols

The following protocols describe the key experiments required to validate the proposed mechanism of action.

In Vitro Validation: MIF Tautomerase Activity Assay

This assay is a primary screen to determine if the compound directly inhibits the enzymatic activity of MIF.[8]

Principle: This spectrophotometric assay measures the ability of a compound to inhibit the MIF-catalyzed tautomerization of a non-physiological substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate (4-HPP). The rate of substrate conversion is monitored by the decrease in absorbance at a specific wavelength (e.g., 475 nm for L-dopachrome).[8][13]

Protocol Outline:

  • Reagents: Recombinant human MIF, L-dopachrome methyl ester (or 4-HPP), assay buffer (e.g., 50 mM sodium phosphate, pH 6.2), test compound dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add recombinant human MIF to a final concentration of 50-100 nM in the assay buffer.

    • Add the test compound at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a known inhibitor control (e.g., ISO-1).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the substrate (e.g., L-dopachrome methyl ester to a final concentration of 0.5 mM).

    • Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Validation: MIF-CD74 Binding Assay

This assay determines if the compound can disrupt the interaction between MIF and its receptor, CD74.[9]

Principle: An in vitro competitive binding assay, typically in an ELISA format, is used. Recombinant soluble CD74 ectodomain (sCD74) is immobilized on a plate. Biotinylated MIF is then added along with the test compound. The amount of MIF that binds to CD74 is quantified using streptavidin-HRP and a colorimetric substrate.[9]

Protocol Outline:

  • Reagents: Recombinant human sCD74, biotinylated recombinant human MIF, test compound, streptavidin-HRP, TMB substrate, stop solution.

  • Procedure:

    • Coat a 96-well plate with recombinant sCD74 and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • In a separate plate, pre-incubate biotinylated MIF with various concentrations of the test compound for 30-60 minutes.

    • Transfer the MIF-inhibitor mixtures to the sCD74-coated plate and incubate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound MIF.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition of MIF-CD74 binding for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

Cellular Validation: Inhibition of MIF-Induced ERK1/2 Phosphorylation

This assay validates whether the compound can block MIF's downstream signaling in a cellular context.[14]

Principle: MIF binding to the CD74 receptor complex activates the extracellular signal-regulated kinase (ERK)-1/2 MAP kinase cascade, a key downstream signaling event. This assay measures the level of ERK1/2 phosphorylation (p-ERK) in cells upon MIF stimulation in the presence or absence of the inhibitor using Western blotting or a cell-based ELISA.[15]

Protocol Outline:

  • Reagents: CD74-expressing cells (e.g., THP-1 monocytes), recombinant human MIF, test compound, cell lysis buffer, primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Culture CD74-expressing cells and serum-starve them for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with recombinant human MIF (e.g., 50-100 ng/mL) for 10-30 minutes.

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for p-ERK1/2.

    • Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition. Determine the IC50 value for the inhibition of MIF-induced ERK1/2 phosphorylation.

Mandatory Visualizations

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Inhibitor 3-(4-Chlorophenyl)-1,2- oxazole-5-carboxylic acid Inhibitor->MIF Inhibits ERK ERK1/2 CD74->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation & Inflammation pERK->Proliferation Promotes

Caption: Proposed MIF signaling pathway and inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_silico In Silico Analysis Tautomerase_Assay 1. MIF Tautomerase Activity Assay Binding_Assay 2. MIF-CD74 Binding Assay Tautomerase_Assay->Binding_Assay Receptor Interaction Disruption? Docking Computational Docking (Optional) Tautomerase_Assay->Docking ERK_Assay 3. p-ERK1/2 Inhibition Assay Binding_Assay->ERK_Assay Downstream Signaling Inhibition? Binding_Assay->Docking End Mechanism Validated ERK_Assay->End Start Start Validation Start->Tautomerase_Assay Direct Enzyme Inhibition?

Caption: Workflow for validating the mechanism of action.

By following this structured approach of in vitro and cellular assays and comparing the results with known MIF inhibitors, researchers can effectively validate the proposed mechanism of action for this compound and determine its potential as a novel therapeutic agent.

References

Navigating the Selectivity Landscape: A Cross-Reactivity Analysis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the selectivity of a lead compound is paramount. Off-target effects can lead to unforeseen toxicities and diminished efficacy. This guide provides a comprehensive, albeit hypothetical, cross-reactivity and selectivity profile for the compound 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. The data presented herein is representative of the types of studies and results expected for a small molecule inhibitor in preclinical development.

Executive Summary

This document outlines the inhibitory activity of this compound against a broad panel of enzymes and other common off-targets. The compound exhibits high potency against its intended target class while demonstrating a favorable selectivity profile against a wide range of other enzymes, ion channels, and receptors. The following sections detail the quantitative inhibitory data, the experimental methodologies employed, and a visual representation of the screening workflow.

Comparative Inhibitory Activity

The cross-reactivity of this compound was assessed against a panel of representative enzymes from various classes, as well as other targets known to be associated with adverse drug reactions. The results are summarized in the table below, presenting the half-maximal inhibitory concentration (IC50) for each target.

Target ClassSpecific TargetIC50 (µM)Assay Type
Primary Target Family Target Enzyme A 0.05 Biochemical
Target Enzyme B0.12Biochemical
Target Enzyme C0.25Biochemical
Kinases c-Src> 100Radiometric
VEGFR2> 100TR-FRET
EGFR> 100Biochemical
PKA> 100Radiometric
Proteases Trypsin> 100Fluorogenic
Chymotrypsin> 100Fluorogenic
Caspase-3> 100Fluorogenic
MMP-2> 100Fluorogenic
Phosphatases PTP1B> 100Fluorogenic
SHP-2> 100Fluorogenic
CD45> 100Fluorogenic
Cytochrome P450s CYP1A2> 50LC-MS/MS
CYP2C9> 50LC-MS/MS
CYP2D6> 50LC-MS/MS
CYP3A425LC-MS/MS
Ion Channels hERG> 30Patch Clamp
G-Protein Coupled Receptors A1 Adenosine Receptor> 10Radioligand Binding
Nuclear Receptors Androgen Receptor> 10Ligand Binding

Experimental Protocols

Detailed methodologies for the key cross-reactivity assays are provided below. These protocols are standard in the industry and ensure robust and reproducible data.

Kinase Selectivity Profiling (Radiometric Assay)

A panel of representative kinases was used to assess the selectivity of the test compound. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate.

  • Reagents and Materials : Purified recombinant kinases, specific peptide substrates, test compound, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, and phosphocellulose filter plates.

  • Procedure :

    • Serial dilutions of the test compound are prepared in DMSO.

    • The kinase, substrate, and test compound are incubated together in the kinase reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate, which captures the radiolabeled substrate.

    • The plate is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

Protease Selectivity Profiling (Fluorogenic Assay)

The inhibitory activity against a panel of proteases was determined using fluorogenic substrates. Cleavage of the substrate by the protease results in the release of a fluorescent molecule.

  • Reagents and Materials : Purified proteases, specific fluorogenic peptide substrates, test compound, and assay buffer.

  • Procedure :

    • The test compound is serially diluted in the assay buffer.

    • The protease and test compound are pre-incubated in a microplate well.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The initial reaction velocity is calculated from the linear phase of the reaction.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cytochrome P450 Inhibition Assay (LC-MS/MS)

The potential for drug-drug interactions was assessed by measuring the inhibition of major human cytochrome P450 (CYP) isoforms. The assay quantifies the formation of a specific metabolite from a probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Reagents and Materials : Human liver microsomes, specific CYP probe substrates, NADPH, test compound, and a reference inhibitor for each isoform.

  • Procedure :

    • The test compound is incubated with human liver microsomes and the specific probe substrate in a phosphate buffer.

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the metabolite.

    • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to the vehicle control.

    • IC50 values are then determined.

hERG Potassium Channel Assay (Automated Patch Clamp)

To assess the risk of cardiac QT prolongation, the effect of the test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel was evaluated using an automated whole-cell patch-clamp system.

  • Reagents and Materials : HEK293 cells stably expressing the hERG channel, extracellular and intracellular recording solutions, and the test compound.

  • Procedure :

    • hERG-expressing cells are cultured and prepared for automated patch-clamp recording.

    • A stable whole-cell recording is established for each cell.

    • A specific voltage-clamp protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing channel block.

    • Baseline hERG currents are recorded in the presence of the vehicle.

    • The test compound is then perfused at various concentrations, and the hERG current is recorded.

    • The percentage of inhibition of the hERG tail current is calculated for each concentration.

    • IC50 values are determined from the concentration-response curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-reactivity screening process and a typical signaling pathway that might be investigated.

G cluster_0 Compound Synthesis and Primary Screening cluster_1 Selectivity and Safety Profiling cluster_2 Data Analysis and Interpretation a Synthesis of This compound b Primary Assay vs. Target Enzyme A a->b c Broad Kinase Panel b->c Hit Confirmation d Protease & Phosphatase Panels b->d Hit Confirmation e Cytochrome P450 Panel b->e Hit Confirmation f hERG & Other Ion Channels b->f Hit Confirmation g GPCR & Nuclear Receptor Panels b->g Hit Confirmation h IC50 Determination c->h d->h e->h f->h g->h i Selectivity Profile Analysis h->i j Risk Assessment i->j

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor TargetEnzymeA Target Enzyme A Adaptor->TargetEnzymeA DownstreamKinase Downstream Kinase TargetEnzymeA->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor This compound Inhibitor->TargetEnzymeA

Caption: Hypothetical signaling pathway inhibited by the compound.

Comparative Docking Analysis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid Against Known PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential binding affinity of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid with the well-established therapeutic target, Protein Tyrosine Phosphatase 1B (PTP1B), against a selection of known inhibitors. PTP1B is a key regulator in insulin and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.[1][2][3] This document presents hypothetical docking data for the compound of interest alongside experimentally determined binding affinities for known inhibitors, supported by a detailed experimental protocol for in silico molecular docking studies.

Comparative Binding Affinities

The following table summarizes the binding affinities of known PTP1B inhibitors and a projected binding affinity for this compound based on a hypothetical molecular docking study.

CompoundTargetBinding Affinity (IC50)Docking Score (kcal/mol) (Hypothetical)
ErtiprotafibPTP1B1.6 - 29 µM-
Trodusquemine (MSI-1436)PTP1B1 µM-
JTT-551PTP1B0.22 µM (Ki)-
Caffeoylquinic acid derivativePTP1B11.1 µM-
Ursolic acidPTP1B3.1 µM-
This compound PTP1B N/A -8.5

Note: The docking score for this compound is a hypothetical value for comparative purposes. IC50 and Ki values for known inhibitors are sourced from publicly available literature.[2][4]

Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Comparison cluster_3 Output A Target Selection (PTP1B) B Retrieve Protein Structure (PDB ID: 2QBP) A->B C Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges B->C E Define Binding Site (Grid Box Generation) C->E D Ligand Preparation: - 3D structure generation - Energy minimization F Molecular Docking (e.g., AutoDock Vina) D->F E->F G Analyze Docking Poses & Binding Energies F->G H Compare with Known Inhibitors G->H I Identify Key Interactions (H-bonds, hydrophobic, etc.) G->I J Generate Comparative Data H->J

Comparative molecular docking workflow.

Experimental Protocols

The following protocol outlines the methodology for a comparative molecular docking study of this compound and known inhibitors against PTP1B.

Target Protein Preparation

The three-dimensional crystal structure of human Protein Tyrosine Phosphatase 1B (PTP1B) in complex with an inhibitor can be obtained from the RCSB Protein Data Bank (PDB ID: 2QBP).[5] Using molecular modeling software such as AutoDock Tools, the following preparatory steps are performed:

  • Removal of Non-essential Molecules: All water molecules and the co-crystallized ligand are removed from the protein structure.

  • Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure.

  • Charge Assignment: Gasteiger charges are computed and assigned to all atoms of the protein.

Ligand Preparation

The 2D structure of this compound and the known inhibitors are drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL). These 2D structures are then converted to 3D structures. Energy minimization of the ligand structures is performed using a force field such as MMFF94 to obtain a stable, low-energy conformation.

Molecular Docking

Molecular docking is performed using software such as AutoDock Vina.

  • Grid Box Definition: A grid box is defined to encompass the active site of PTP1B. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file.

  • Docking Execution: The prepared ligand is docked into the defined active site of the prepared PTP1B receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket and calculates the binding affinity (docking score) for each pose.

Analysis of Results

The docking results are analyzed to identify the best binding pose for each ligand based on the most negative docking score, which indicates a higher binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are visualized and analyzed using software like PyMOL or Discovery Studio. The binding mode and affinity of this compound are then compared with those of the known inhibitors to evaluate its potential as a PTP1B inhibitor.

References

Comparative Efficacy of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid and Analogs in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of isoxazole derivatives, with a focus on compounds structurally related to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. Due to the limited availability of public data on this specific molecule, this report details the performance of a closely related pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, in a well-established animal model of acute inflammation. The data is presented alongside reference non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin, to provide a robust benchmark for efficacy.

Executive Summary

Isoxazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory properties.[1][2][3][4] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[3][5] This guide focuses on the carrageenan-induced paw edema model in rats, a standard and highly reproducible method for evaluating acute inflammation.[6][7][8][9] The data presented herein for a structural analog of this compound demonstrates significant anti-inflammatory potential, comparable to established NSAIDs.

Data Presentation: Comparative Anti-Inflammatory Activity

The following tables summarize the quantitative data on the percentage inhibition of paw edema by the test compounds and reference drugs at various time points after the induction of inflammation.

Table 1: Single-Dose Administration in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)2 hours3 hours4 hours
Vehicle Control -0%0%0%
Compound 3f *10No significant inhibition--
20Significant reduction (p = 0.001)--
40Significant inhibition--
Diclofenac 25Significant reductionSignificant reductionSignificant reduction

*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. Data from a study on Wistar rats where the compound was administered intraperitoneally.[10][11][12][13]

Table 2: Repeated-Dose Administration (14 days) in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)2 hours3 hours4 hours
Vehicle Control -0%0%0%
Compound 3f *10Significant reduction (p < 0.001)Significant reduction (p < 0.001)Significant reduction (p < 0.001)
20Significant reduction (p < 0.001)Significant reduction (p < 0.001)Significant reduction (p < 0.001)
40Significant reduction (p < 0.001)Significant reduction (p < 0.001)Significant reduction (p < 0.001)
Diclofenac 2514.5 ± 0.9% edema11.2 ± 1.4% edema7.7 ± 1.3% edema

*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. Data from a study on Wistar rats where the compound was administered intraperitoneally for 14 consecutive days.[11][12][13]

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model for acute, non-immune inflammation.[6][7][8][9]

1. Animal Acclimatization: Male Wistar rats (150-200g) are housed under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.[7]

2. Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

  • Vehicle Control (e.g., saline)
  • Positive Control (e.g., Diclofenac or Indomethacin)
  • Test Compound treatment groups (at least 3 doses)

3. Drug Administration: The test compound, positive control, or vehicle is administered to the respective groups, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[4][10]

4. Induction of Inflammation: A 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][7][10]

5. Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4][10]

6. Data Analysis: The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6]

Mandatory Visualizations

Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Phospholipase_A2 Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid Phospholipase_A2->Arachidonic_Acid COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Isoxazole_Derivatives This compound & Analogs Isoxazole_Derivatives->COX-1_COX-2 Inhibition Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Phospholipase_A2 G Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Positive Control, Test Compound) Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan Injection) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid (CAS No. 338982-11-9) was not available in the public domain at the time of this writing.[1] The following disposal procedures are based on safety data for structurally similar compounds, including other chlorinated phenyl-oxazole and isoxazole carboxylic acids, as well as general guidelines for handling halogenated organic compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, regional, and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on data for similar compounds, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile rubber gloves are a common recommendation, with double gloving suggested for handling halogenated solvents.[3]

  • Body Protection: A fully buttoned lab coat is mandatory.[3] For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[3]

  • Respiratory Protection: All handling of this compound should occur within a properly functioning laboratory chemical fume hood to avoid inhalation of dust or vapors.[3]

In the event of a spill, immediately secure the area. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance, place it in a suitable sealed container for disposal, and clean the area.[2][3] For larger spills, evacuate the area and contact your institution's EHS department immediately.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be managed as hazardous waste. Halogenated organic compounds require specific disposal routes and should never be disposed of down the drain or in regular trash.[3][5]

  • Waste Identification and Classification:

    • This compound is a halogenated organic carboxylic acid. It should be classified as a halogenated organic waste.

    • Consult your institution's EHS guidelines for the specific waste category and any accompanying codes.

  • Waste Segregation and Collection:

    • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[4][5] Polyethylene containers are often recommended for halogenated solvent wastes.[3]

    • The container must have a tight-fitting lid and be kept closed except when adding waste.[4]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][6]

    • The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

    • Secondary containment, such as a larger, chemically resistant tub, should be used for liquid waste containers to prevent spills.[5]

    • Store the waste container in a designated hazardous waste accumulation area.

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

    • Ensure all required paperwork is completed accurately.

    • Disposal must be carried out by a licensed hazardous waste disposal company.[7]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key hazard information for compounds structurally related to this compound. This data is provided for context and to underscore the need for cautious handling.

Chemical NameCAS NumberMolecular FormulaHazard Statements
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid23598-72-3C₁₁H₈ClNO₃Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid1384429-60-0Not AvailableCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[7]
5-(3-chlorophenyl)isoxazole-3-carboxylic acid925940-95-0C₁₀H₆ClNO₃Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid1492195-35-3Not AvailableCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide. Researchers should refer to their specific laboratory protocols and standard operating procedures for handling this compound during experiments. All such protocols should incorporate the safety and handling precautions outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood categorize Categorize as Halogenated Organic Waste fume_hood->categorize container Use Labeled, Compatible Waste Container categorize->container segregate Segregate from Incompatible Materials container->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs paperwork Complete Waste Disposal Paperwork contact_ehs->paperwork licensed_disposal Disposal by Licensed Waste Carrier paperwork->licensed_disposal

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. The following procedures are based on best practices for handling similar chlorinated organic compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally related compounds, this compound is anticipated to be hazardous. The primary hazards include potential acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.[4][5]
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect eyes from splashes and dust.[5][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if handling in a poorly ventilated area or if dust is generated.[7][4]
Protective Clothing Laboratory coatTo protect skin and clothing from contamination.

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][2]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation. Avoid creating dust.[7]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[8][2] Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][9]

  • Keep away from strong oxidizing agents, strong bases, amines, and reducing agents.[7]

Disposal Plan

Waste Collection:

  • Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.[7]

Disposal Method:

  • Dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains or release into the environment.[7]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][2] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container for disposal.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Occurs handle_weigh->emergency_spill handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve handle_transfer->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate emergency_exposure Personal Exposure handle_dissolve->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash emergency_action_spill Contain & Clean Spill emergency_spill->emergency_action_spill emergency_action_exposure Administer First Aid emergency_exposure->emergency_action_exposure emergency_seek_medical Seek Medical Attention emergency_action_exposure->emergency_seek_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.